Product packaging for Ethyl 3-(4-chlorophenyl)propiolate(Cat. No.:CAS No. 20026-96-4)

Ethyl 3-(4-chlorophenyl)propiolate

货号: B1361243
CAS 编号: 20026-96-4
分子量: 208.64 g/mol
InChI 键: PSAMQLWFJMRMOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethyl 3-(4-chlorophenyl)propiolate (CAS 20026-96-4) is a high-purity activated alkyne building block designed for advanced synthetic chemistry applications. With a molecular formula of C11H9ClO2 and a molecular weight of 208.64 g/mol, this compound features an electron-withdrawing ester group adjacent to a carbon-carbon triple bond, activating it for diverse transformation pathways valuable in constructing complex molecular architectures . This propiolate ester serves as a strategic precursor in the synthesis of heterocyclic compounds, which are core structures in many pharmacologically active agents. Its principal research value lies in its role as a key dipolarophile and Michael acceptor. The compound readily participates in 1,3-dipolar cycloaddition reactions with nitrile imines and nitrile oxides, providing efficient routes to highly substituted pyrazole and isoxazole derivatives, respectively . Furthermore, it functions as an excellent substrate for Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system, enabling versatile carbon-carbon bond formation . The synthetic utility of this building block is exemplified in palladium-catalyzed Sonogashira cross-coupling reactions, where it can be synthesized from 1-chloro-4-iodobenzene and ethyl propiolate. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in an amine base such as triethylamine . Our product is supplied with a guaranteed purity of 97% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO2 B1361243 Ethyl 3-(4-chlorophenyl)propiolate CAS No. 20026-96-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 3-(4-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMQLWFJMRMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348882
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20026-96-4
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-(4-chlorophenyl)propiolate, a valuable building block in the development of novel pharmaceutical compounds and functional materials. This document details the underlying synthetic methodology, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₉ClO₂, is an organic compound featuring a chlorinated phenyl group attached to an ethyl propiolate backbone. The presence of the reactive propiolate functionality makes it a versatile intermediate for various chemical transformations, including cycloaddition reactions and the introduction of the propiolic acid moiety into larger molecules. Its synthesis is primarily achieved through a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Synthetic Pathway: The Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne, in this case, ethyl propiolate, with an aryl halide, typically 4-chloroiodobenzene or 4-chlorobromobenzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR->Cu(I)X to Transmetalation H-C≡CR H-C≡CR + Base H-C≡CR->Cu(I)-C≡CR

Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

  • 4-Chloroiodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroiodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (5 mL per mmol of 4-chloroiodobenzene) followed by triethylamine (2.0 equiv).

  • Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₉ClO₂[1]
Molecular Weight 208.64 g/mol [1]
CAS Number 20026-96-4[1]
Appearance Solid
Purity (typical) >98%

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Values
¹H NMR (CDCl₃) Theoretical: δ 7.40 (d, J = 8.6 Hz, 2H), 7.32 (d, J = 8.6 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).
¹³C NMR (CDCl₃) Theoretical: δ 153.8, 135.5, 133.0, 129.0, 120.5, 86.5, 82.5, 62.0, 14.1.
IR (KBr, cm⁻¹) Expected: ~2230 (C≡C stretch), ~1710 (C=O stretch), ~1590, 1480 (aromatic C=C stretch), ~830 (para-disubstituted benzene).
Mass Spec (EI) Expected m/z: 208 (M⁺), 180, 163, 138.

Note: The provided NMR data is theoretical and based on typical chemical shifts for similar structures. Experimental data should be obtained for confirmation.

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps designed to ensure a high yield and purity of the final product.

experimental_workflow start Start setup Reaction Setup (Reactants & Catalysts) start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert addition Addition of Solvent, Base, & Ethyl Propiolate inert->addition reaction Reaction at Room Temperature (Monitor by TLC/GC-MS) addition->reaction workup Aqueous Work-up (Quench with NH₄Cl) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Column Chromatography extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Figure 2: Experimental Workflow for the Synthesis.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. This technical guide offers a detailed protocol and foundational data to support researchers in the preparation and characterization of this important chemical intermediate. The straightforward nature of the reaction and the commercial availability of the starting materials make this synthesis accessible for a wide range of scientific applications.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is a halogenated aromatic alkyne ester of significant interest in organic synthesis and medicinal chemistry. Its rigid, linear structure and reactive propiolate functionality make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on computed values from publicly available databases.

PropertyValueSource
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoate[1]
CAS Number 20026-96-4[1]
Molecular Formula C₁₁H₉ClO₂[1]
Molecular Weight 208.64 g/mol [1]
Physical Form SolidVendor Data
Melting Point Not experimentally reported in searched literature.
Boiling Point Not experimentally reported in searched literature.
Solubility Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.Inferred from synthesis protocols
Purity (typical) >98%Vendor Data
SMILES CCOC(=O)C#CC1=CC=C(C=C1)Cl[1]
InChI InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3[1]

Synthesis

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

The following is a generalized experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures for similar compounds.[2][3][4][5]

Materials:

  • 1-chloro-4-iodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-3 mol%).

  • Add anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 equivalents).

  • To the stirred mixture, add ethyl propiolate (1.1-1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Logical Workflow for Sonogashira Coupling:

Sonogashira_Coupling reagents 1-chloro-4-iodobenzene + Ethyl propiolate + Catalysts (Pd/Cu) + Base (TEA) + Solvent (THF) reaction_mixture Reaction Mixture reagents->reaction_mixture Mixing workup Aqueous Workup (Extraction & Washing) reaction_mixture->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

A simplified workflow for the synthesis of this compound.

Reactivity and Potential Applications

The propiolate moiety in this compound is an electron-deficient alkyne, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in various organic transformations, including Michael additions and cycloaddition reactions, for the construction of highly functionalized molecules. Its structural similarity to known biologically active compounds suggests its potential as a scaffold in drug discovery.

Biological Activity

  • Anticancer Potential: Phenylpropanoids, a class of compounds that includes derivatives of propiolic acid, have been explored for their anticancer properties.[6][7][8] For instance, a study on ethyl phenylpropiolate, a structurally similar compound, has indicated tumor-promoting activity in certain experimental models.[9] This suggests that modifications to the phenylpropiolate scaffold, such as the introduction of a chloro-substituent, could modulate this activity and warrant further investigation for potential anticancer or pro-cancer effects.

  • Antimicrobial Activity: Phenolic compounds and their derivatives, which share some structural similarities with the phenyl portion of the target molecule, are known to possess antimicrobial properties.[10][11][12][13][14] The biological activity of halogenated aromatic compounds is also an area of active research in the development of new antimicrobial agents.

  • Enzyme Inhibition: The propiolate functional group can act as a Michael acceptor, making it a potential candidate for covalent inhibition of enzymes, particularly those with a nucleophilic residue (such as cysteine or serine) in their active site. This mechanism of action is a common strategy in drug design.

Due to the limited specific biological data for this compound, no specific signaling pathways can be definitively associated with its activity at this time. Further biological evaluation is required to elucidate its mechanism of action and potential therapeutic applications.

Hypothetical Mechanism of Action via Enzyme Inhibition:

Should this compound exhibit biological activity through enzyme inhibition, a plausible mechanism would involve its function as a Michael acceptor.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Target Enzyme (with nucleophilic residue, e.g., Cys-SH) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Enzyme->Covalent_Adduct Inhibitor This compound Inhibitor->Covalent_Adduct Michael Addition Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

A potential mechanism of action involving covalent enzyme inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental chemical properties are established, a comprehensive understanding of its biological activity is still emerging. The synthetic accessibility via the Sonogashira coupling allows for its ready preparation and further derivatization. Future research focused on the biological evaluation of this compound and its analogues is warranted to explore its potential as a lead structure in drug development programs. The information provided in this guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)propynoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)propynoic acid ethyl ester, also known as ethyl (4-chlorophenyl)propiolate, is an organic compound of significant interest in medicinal chemistry and materials science. Its rigid, linear structure, provided by the alkyne functional group, and the presence of a substituted phenyl ring make it a valuable building block for the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the Sonogashira cross-coupling reaction. It includes a detailed, representative experimental protocol, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow.

Primary Synthetic Pathway: Sonogashira Coupling

The most direct and widely employed method for the synthesis of (4-Chlorophenyl)propynoic acid ethyl ester is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[1][2] For the synthesis of the target molecule, this translates to the reaction between ethyl propiolate and a 4-chlorosubstituted aryl halide, typically 4-chloroiodobenzene or 4-chlorobromobenzene.[3] The general reactivity trend for the aryl halide is I > Br > Cl.[2]

The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent.[3] While anhydrous and anaerobic conditions have traditionally been required, modern protocols have been developed that can be performed under less stringent conditions.[1]

Experimental Protocols

Reaction: Sonogashira coupling of 4-chloroiodobenzene with ethyl propiolate.

Materials:

  • 4-Chloroiodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroiodobenzene (1.0 eq).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) to dissolve the aryl halide. To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), copper(I) iodide (0.02-0.05 eq), and an amine base such as triethylamine or diisopropylamine (2.0-7.0 eq).[3]

  • Addition of Alkyne: Add ethyl propiolate (1.1-1.2 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure ethyl (4-chlorophenyl)propynoate.[3]

Data Presentation

Physicochemical Properties
PropertyValueReference
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoate[5]
CAS Number 20026-96-4[5]
Molecular Formula C₁₁H₉ClO₂[5]
Molecular Weight 208.64 g/mol [5]
Representative Reaction Conditions for Sonogashira Coupling
ParameterConditionPurpose
Aryl Halide 4-ChloroiodobenzeneProvides the 4-chlorophenyl moiety. Iodide is a good leaving group.
Alkyne Ethyl propiolateProvides the propynoate ester moiety.
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)The primary catalyst for the cross-coupling reaction.[6]
Copper Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Neutralizes the hydrogen halide byproduct and facilitates the reaction.
Solvent Tetrahydrofuran (THF), anhydrousA suitable solvent for the reaction components.
Temperature Room TemperatureMild reaction conditions are often sufficient.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and side reactions of the catalyst.
Spectroscopic Data for Ethyl (4-chlorophenyl)propynoate

While a comprehensive set of experimental spectra is not available in a single source, the following data has been compiled from spectral databases.

SpectroscopyData
¹H NMR Expected signals would include a triplet and a quartet for the ethyl group, and multiplets in the aromatic region for the 4-chlorophenyl group. The exact chemical shifts would need to be determined experimentally.
¹³C NMR Characteristic signals for the alkyne carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the 4-chlorophenyl ring are expected. A literature reference indicates the use of Chloroform-d as the solvent for NMR analysis.[7]
IR Expected characteristic peaks would include a strong C≡C stretching vibration for the alkyne, a strong C=O stretching vibration for the ester, and C-H and C-Cl stretching vibrations.
Mass Spec The exact mass is 208.029107 g/mol .[5] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Sonogashira Coupling Reaction Pathway

Sonogashira_Coupling ArylHalide 4-Chloroiodobenzene OxAdd Oxidative Addition Intermediate ArylHalide->OxAdd Pd(0) Alkyne Ethyl Propiolate CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide Base, Cu(I) PdCatalyst Pd(0) Catalyst PdCatalyst->OxAdd CuCatalyst Cu(I) Catalyst CuCatalyst->CuAcetylide Base Amine Base Base->CuAcetylide Transmetalation Transmetalation OxAdd->Transmetalation CuAcetylide->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->PdCatalyst Regeneration Product Ethyl (4-chlorophenyl)propynoate ReductiveElim->Product

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere AddReagents Add 4-Chloroiodobenzene, Catalysts, Base, and Solvent (THF) Start->AddReagents AddAlkyne Add Ethyl Propiolate AddReagents->AddAlkyne Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) AddAlkyne->Reaction Workup Dilute with Et₂O and Filter through Celite® Reaction->Workup Extraction Aqueous Washes: - Saturated NH₄Cl - Saturated NaHCO₃ - Brine Workup->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Remove Solvent under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification End End: Pure Ethyl (4-chlorophenyl)propynoate Purification->End

Caption: A logical workflow for the synthesis and purification process.

References

Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)propiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-chlorophenyl)propiolate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45Doublet2HAr-H (ortho to -C≡C-)
~7.35Doublet2HAr-H (ortho to -Cl)
4.29Quartet2H-OCH₂CH₃
1.35Triplet3H-OCH₂CH₃

Note: The ¹H NMR data is predicted based on known chemical shifts and coupling constants for similar structural motifs, including ethyl phenylpropiolate.

¹³C NMR

Chemical Shift (δ) ppmAssignment
153.2C=O
136.2Ar-C (para to -Cl)
133.4Ar-C (ortho to -C≡C-)
129.2Ar-C (ortho to -Cl)
118.4Ar-C (ipso, attached to -C≡C-)
85.8-C≡C-
81.1-C≡C-
62.3-OCH₂CH₃
14.1-OCH₂CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡C stretch
~1710StrongC=O stretch (ester)
~1590, 1490MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1090StrongC-Cl stretch
~830StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
208/210Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
180/182Moderate[M - C₂H₄]⁺
163High[M - OCH₂CH₃]⁺
138High[M - COOCH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[1] The solution is then filtered into a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to Ethyl 3-(4-chlorophenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 3-(4-chlorophenyl)prop-2-ynoate, a compound of interest to researchers, scientists, and professionals in drug development. This document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data presentations.

Chemical Identity and Physicochemical Properties

Ethyl 3-(4-chlorophenyl)prop-2-ynoate is an organic compound characterized by a 4-chlorophenyl group attached to an ethyl propiolate backbone.[1] Its core structure makes it a subject of interest for further chemical modifications and biological evaluations.

Table 1: Physicochemical Properties of Ethyl 3-(4-chlorophenyl)prop-2-ynoate

PropertyValueSource
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoatePubChem
Molecular Formula C₁₁H₉ClO₂PubChem
Molecular Weight 208.64 g/mol PubChem
CAS Number 20026-96-4PubChem
Canonical SMILES CCOC(=O)C#CC1=CC=C(C=C1)ClPubChem
InChI Key PSAMQLWFJMRMOG-UHFFFAOYSA-NPubChem
Computed XLogP3 3.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Synthesis and Characterization

The primary synthetic route for ethyl 3-(4-chlorophenyl)prop-2-ynoate is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3][4][5]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of ethyl 3-(4-chlorophenyl)prop-2-ynoate from 1-chloro-4-iodobenzene and ethyl propiolate.

Materials:

  • 1-chloro-4-iodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 1-chloro-4-iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) to the flask. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Slowly add ethyl propiolate (1.2 mmol) to the reaction mixture using a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-chlorophenyl)prop-2-ynoate.[2][6]

G cluster_synthesis Synthesis Workflow start Start setup Reaction Setup: 1-chloro-4-iodobenzene, Pd(PPh3)2Cl2, CuI, Solvent, Base start->setup alkyne Add Ethyl Propiolate setup->alkyne reaction Stir at Room Temperature alkyne->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Ethyl 3-(4-chlorophenyl) prop-2-ynoate purification->product

A generalized workflow for the synthesis of ethyl 3-(4-chlorophenyl)prop-2-ynoate.
Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges

TechniqueExpected Features
¹H NMR Signals for the ethyl group (triplet and quartet), and aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, alkyne carbons, ethyl group carbons, and aromatic carbons.
IR Spectroscopy Characteristic peaks for the C≡C triple bond, C=O of the ester, and C-Cl bond.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities (Inferred)

Disclaimer: The following sections on biological activity are based on the activities of structurally similar compounds. There is currently no direct experimental evidence for the biological activity of ethyl 3-(4-chlorophenyl)prop-2-ynoate. These inferred activities should be considered hypothetical and require experimental validation.

The presence of the α,β-unsaturated carbonyl system in the propiolate moiety, combined with the halogenated aromatic ring, suggests that ethyl 3-(4-chlorophenyl)prop-2-ynoate may exhibit a range of biological activities.

Potential Cytotoxic and Anticancer Activity

Structurally related α,β-unsaturated carbonyl compounds, including some cinnamates and chalcones, have demonstrated cytotoxic effects against various cancer cell lines.[9] The electrophilic nature of the triple bond in the propiolate may allow it to act as a Michael acceptor, potentially alkylating cellular thiols and inducing cytotoxicity.[10] Further investigation is warranted to explore the potential of ethyl 3-(4-chlorophenyl)prop-2-ynoate as an anticancer agent.

Potential Antimicrobial Activity

Arylpropiolates and related compounds have been investigated for their antimicrobial properties. The lipophilicity imparted by the chlorophenyl group may facilitate passage through bacterial cell membranes. The potential for interaction with essential microbial enzymes or other cellular components could lead to antimicrobial effects. Studies on similar chlorinated phenyl derivatives have shown activity against various bacterial strains.

Potential Enzyme Inhibitory Activity

The structural features of ethyl 3-(4-chlorophenyl)prop-2-ynoate suggest it could be an inhibitor of various enzymes. For instance, compounds with similar backbones have been shown to inhibit enzymes such as acetylcholinesterase, urease, and xanthine oxidase.[11][12][13] The specific enzymes that this compound might inhibit would need to be determined through targeted screening assays.

G cluster_bioactivity Inferred Biological Activities and Validation cluster_potential Potential Activities (Inferred) cluster_validation Experimental Validation Required compound Ethyl 3-(4-chlorophenyl)prop-2-ynoate cytotoxicity Cytotoxicity & Anticancer compound->cytotoxicity antimicrobial Antimicrobial compound->antimicrobial enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition invitro In Vitro Assays cytotoxicity->invitro antimicrobial->invitro enzyme_inhibition->invitro invivo In Vivo Models invitro->invivo mechanistic Mechanistic Studies invivo->mechanistic

A logical diagram illustrating the inferred potential biological activities and the necessary experimental validation.

Future Directions

The information presented in this guide highlights ethyl 3-(4-chlorophenyl)prop-2-ynoate as a molecule with potential for further investigation. Key future research directions include:

  • Definitive Spectroscopic Characterization: Obtaining and publishing complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is crucial for unambiguous identification.

  • Biological Screening: A comprehensive screening of the compound's biological activity, including cytotoxicity against a panel of cancer cell lines, antimicrobial activity against a range of pathogens, and enzyme inhibition assays, is necessary to validate the inferred potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the aromatic ring and the ester group would provide valuable insights into the structural requirements for any observed biological activity.

  • In Silico Modeling: Computational studies, such as molecular docking and ADMET prediction, could help to identify potential biological targets and predict the pharmacokinetic properties of the compound.[14][15][16]

Conclusion

Ethyl 3-(4-chlorophenyl)prop-2-ynoate is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further research in drug discovery and materials science. While its biological activity remains to be experimentally determined, inferences from structurally related compounds suggest potential cytotoxic, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and similar molecules.

References

Molecular weight and formula of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-chlorophenyl)propiolate is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of structurally related molecules. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound, with the CAS number 20026-96-4, is characterized by a phenyl ring substituted with a chlorine atom and an ethyl propiolate functional group.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₂[1]
Molecular Weight 208.64 g/mol [1]
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoate[1]
Canonical SMILES CCOC(=O)C#CC1=CC=C(C=C1)Cl[1]
InChI Key PSAMQLWFJMRMOG-UHFFFAOYSA-N[1]

Synthesis Protocol

A likely synthetic route for this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3]

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira reaction and would require optimization for this specific substrate combination.

Materials:

  • 1-chloro-4-iodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add anhydrous THF as the solvent.

  • Add triethylamine (e.g., 2 equivalents) to the mixture.

  • Slowly add ethyl propiolate (e.g., 1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Sonogashira_Coupling 1-chloro-4-iodobenzene 1-chloro-4-iodobenzene ReactionVessel Reaction Vessel (THF, TEA) 1-chloro-4-iodobenzene->ReactionVessel Ethyl propiolate Ethyl propiolate Ethyl propiolate->ReactionVessel Product This compound ReactionVessel->Product Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->ReactionVessel

A diagram of the proposed Sonogashira coupling synthesis.

Potential Biological Activities and Signaling Pathways

GPR40 Agonism

Phenylpropiolic acid derivatives have been designed and evaluated as novel agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[4] Agonism of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. Given its core phenylpropiolate structure, this compound could be investigated for similar activity.

GPR40_Signaling cluster_cell Pancreatic β-cell Ligand Potential GPR40 Agonist (e.g., Phenylpropiolate Derivative) GPR40 GPR40 Ligand->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 [Ca²⁺]i ER->Ca2 releases Ca²⁺ Insulin Insulin Secretion Ca2->Insulin triggers

Hypothesized GPR40 signaling pathway for a phenylpropiolate.
Anticancer and Antioxidant Properties

Derivatives of phenylpropionic acid have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[5][6][7] These studies often explore the cytotoxic effects of these compounds on various cancer cell lines and their ability to scavenge free radicals. The presence of the halogenated phenyl group in this compound makes it a candidate for similar investigations.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of this compound, a general experimental workflow is proposed below.

Biological_Evaluation_Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Antioxidant Antioxidant Activity Assay (e.g., DPPH, ABTS) Compound->Antioxidant Enzyme Enzyme Inhibition Assays (Target-specific) Compound->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism If active Enzyme->Mechanism If active InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

A general workflow for the biological evaluation of the compound.

Conclusion

This compound is a compound with a well-defined chemical structure for which a plausible synthetic route can be proposed based on established organic chemistry reactions. While direct biological data is currently lacking, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties, particularly in the areas of metabolic disorders and oncology. This guide serves as a starting point for researchers to design and conduct further investigations into the synthesis and biological evaluation of this and similar molecules.

Disclaimer: The experimental protocols and potential biological activities described herein are based on existing knowledge of similar chemical structures and should be considered hypothetical until validated by direct experimental evidence. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propiolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propiolate (CAS No. 20026-96-4), a key chemical intermediate for researchers and professionals in the field of drug development and materials science. This document details its commercial availability, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a building block in cross-coupling and cycloaddition reactions.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. It is typically offered in purities ranging from 95% to over 98%. The compound is generally stocked and can be shipped from various locations globally. All products are intended for research and development purposes only and must be handled by qualified personnel[1].

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Reference
AKSci20026-96-498% (HPLC)1g, 5g$44 (1g), $156 (5g)[1]
Fluoropharm20026-96-498% MinInquiryInquiry[2]
Bide Pharmatech20026-96-495+%1g, InquiryInquiry[3]
Synthonix20026-96-497%InquiryInquiry[4]

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 20026-96-4[1][2][3][5]
Molecular Formula C₁₁H₉ClO₂[1][2][5]
Molecular Weight 208.64 g/mol [1][2][5]
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoate[5]
Physical Form Solid (at 20°C)[1]
Density 1.2 g/cm³[1]
Refractive Index 1.55[1]
Long-Term Storage Store in a cool, dry place[1]

Safety and Handling:

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Signal Word: Warning[1].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical[1].

Synthesis of this compound

While specific proprietary synthesis procedures may vary between suppliers, a common and well-established method for synthesizing aryl propiolates is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes[6][7][8][9].

A plausible synthetic route for this compound involves the coupling of 1-chloro-4-iodobenzene with ethyl propiolate.

cluster_reactants Starting Materials cluster_reagents Catalysts & Reagents r1 1-Chloro-4-iodobenzene process Sonogashira Coupling Reaction r1->process r2 Ethyl Propiolate r2->process cat_pd Pd(PPh₃)₂Cl₂ (Palladium Catalyst) cat_pd->process cat_cu CuI (Copper(I) Iodide) cat_cu->process base Amine Base (e.g., TEA, DIPEA) base->process solvent Solvent (e.g., THF, DMF) solvent->process workup Reaction Workup & Purification (e.g., Filtration, Extraction, Chromatography) process->workup product This compound workup->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on general Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagents: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add an anhydrous solvent such as Tetrahydrofuran (THF) via syringe.

  • Addition of Base and Alkyne: Add a suitable amine base, such as triethylamine (TEA, 2.0 eq), followed by the dropwise addition of ethyl propiolate (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst residues. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound in research and development stems from its structure: a terminal alkyne functionalized with a chlorophenyl group. This makes it a valuable building block for introducing this specific moiety into larger, more complex molecules. Its primary applications are in palladium-catalyzed cross-coupling reactions and "click chemistry"[10][11][12].

A. Sonogashira Coupling Reactions:

As demonstrated in its synthesis, the compound itself is a product of a Sonogashira reaction. More importantly, as a terminal alkyne, it serves as a crucial coupling partner for synthesizing a wide array of conjugated enynes and arylalkynes, which are common scaffolds in pharmaceuticals and organic materials[6][8][9]. The mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) product_complex [Ar-Pd(II)-C≡CR']L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-C≡CR') cu_halide Cu-X pi_complex [R'C≡CH---CuX] cu_halide->pi_complex + R'C≡CH cu_acetylide Cu-C≡CR' pi_complex->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->pd_complex Transfer of Acetylide Group cu_acetylide->cu_halide Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

B. Azide-Alkyne "Click" Chemistry:

The terminal alkyne group of this compound is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[10][11][13]. This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide (R-N₃). Triazole linkages are valued in drug discovery for their stability and ability to act as bioisosteres for other functional groups[11][14]. This modular approach is widely used for creating libraries of compounds for high-throughput screening and for bioconjugation applications[10][14].

cluster_reactants Reactants cluster_reagents Catalyst r1 This compound (Terminal Alkyne) process CuAAC 'Click' Reaction r1->process r2 Organic Azide (R-N₃) r2->process cat Cu(I) Source (e.g., CuI, CuSO₄/Ascorbate) cat->process product 1,4-Disubstituted 1,2,3-Triazole process->product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The presence of the chloro-substituent on the phenyl ring is also significant, as halogenated compounds are prevalent in pharmaceuticals, often influencing metabolic stability and binding affinity[15]. Therefore, this compound provides a direct route to incorporate a chlorinated aromatic moiety into diverse molecular frameworks, making it a valuable tool for medicinal chemists and drug development professionals.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of Ethyl 3-(4-chlorophenyl)propiolate, a valuable intermediate in pharmaceutical and materials science research. This document details the key experimental protocols, presents quantitative data for comparison, and illustrates the core synthetic pathway.

Primary Synthetic Routes

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Two main variations of this approach are prevalent:

  • Route A: Coupling of an activated 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene) with ethyl propiolate.

  • Route B: Coupling of 4-chlorophenylacetylene with an ethyl chloroformate or a related species.

A less direct, but plausible, alternative involves the synthesis and subsequent modification of 3-(4-chlorophenyl)propiolic acid.

This guide will focus on the most direct and widely utilized Sonogashira coupling strategies and the preparation of the necessary starting materials.

Experimental Protocols and Data

Sonogashira Coupling for this compound

The Sonogashira coupling is a versatile and efficient method for the synthesis of aryl alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

General Experimental Protocol for Sonogashira Coupling:

Aryl halides can be coupled with terminal alkynes using a palladium catalyst, a copper(I) cocatalyst, and an amine base. While typically requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under less stringent conditions.

Detailed Methodology:

  • To a solution of the aryl halide (1.0 equivalent) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), CuI (0.025 equivalents), a base like diisopropylamine (7.0 equivalents), and the terminal alkyne (1.1 equivalents).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Table 1: Comparison of Sonogashira Coupling Conditions for Aryl Propiolate Synthesis

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-chloro-4-iodobenzeneEthyl propiolatePd(PPh₃)₂Cl₂ / CuIK₂CO₃THFRoom Temp-54
IodobenzeneEthyl propiolatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF40-451~95
Aryl IodidesEthyl propiolatePd(PPh₃)₂Cl₂ / CuIK₂CO₃THF--up to 97

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Synthesis of Key Starting Materials

4-Chlorophenylacetylene is a crucial starting material for Route B of the Sonogashira coupling. It can be synthesized from p-chlorobenzaldehyde.

Experimental Protocol:

  • Dissolve bromomethyltriphenylphosphonium bromide (0.634 mole) in THF (1800 ml) and cool to -78°C.

  • Add potassium tert-butoxide (0.062 mole) and stir at -78°C for 2 hours.

  • Add p-chlorobenzaldehyde (89.12 g) in THF (200 ml) to the cold reaction mixture and stir for 30 minutes.

  • Add more potassium tert-butoxide (142.3 g) and allow the mixture to warm to room temperature.

  • After 18 hours, add saturated aqueous ammonium chloride solution (500 ml) and water (500 ml), then extract with diethyl ether (500 ml).

  • Wash the organic layer with saturated aqueous sodium chloride solution (2 x 400 ml), dry over magnesium sulfate, filter, and evaporate the solvent.

  • Wash the residue with hexane (200 ml) and filter off the precipitate.

  • Evaporate the hexane and dissolve the material in a hexane:methylene chloride (66:33) solution for purification by column chromatography on silica gel.

  • Collect the desired fractions and evaporate the solvent.

  • Distill the residue in vacuo, collecting the fraction boiling at 65°C (8.5 mmHg) to obtain 1-chloro-4-ethynylbenzene (4-chlorophenylacetylene).[1]

Ethyl propiolate is the other key reactant in Route A. It can be prepared by the esterification of propiolic acid with ethanol or via oxidation of propargyl alcohol.

Method 1: Esterification of Propiolic Acid

Experimental Protocol:

  • Combine propiolic acid and dry ethanol in the presence of a catalytic amount of sulfuric acid.

  • Heat the mixture under reflux. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ethyl propiolate into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation and purify the crude product by distillation.

Method 2: Oxidation of Propargyl Alcohol

Experimental Protocol:

  • In a reaction flask, combine propargyl alcohol, ethanol, and a water-retaining agent like molecular sieves in dichloromethane.

  • Add calcium hypochlorite and glacial acetic acid to the mixture.[2]

  • Stir the reaction at room temperature (10-40°C).[2]

  • Monitor the reaction by gas chromatography until the propargyl alcohol is consumed.[2]

  • Upon completion, work up the reaction mixture to isolate the ethyl propiolate.

Table 2: Summary of Starting Material Synthesis

ProductStarting Material(s)Key ReagentsYield (%)
4-Chlorophenylacetylenep-ChlorobenzaldehydeBromomethyltriphenylphosphonium bromide, Potassium tert-butoxideNot specified
Ethyl PropiolatePropiolic Acid, EthanolSulfuric acidHigh
Ethyl PropiolatePropargyl Alcohol, EthanolCalcium hypochlorite, Acetic acidGood

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic pathway for this compound via Sonogashira coupling (Route A).

Sonogashira_Coupling cluster_reactants Starting Materials cluster_catalysts Catalytic System cluster_product Product A 1-Chloro-4-iodobenzene R Sonogashira Coupling A->R B Ethyl propiolate B->R C Pd(PPh₃)₂Cl₂ (Catalyst) C->R D CuI (Co-catalyst) D->R E Base (e.g., K₂CO₃) E->R F This compound R->F

Caption: Sonogashira coupling of 1-chloro-4-iodobenzene and ethyl propiolate.

Alternative Starting Materials and Routes

While the Sonogashira coupling is the most direct method, other starting materials could potentially be employed in multi-step syntheses. For instance, 4-chloroacetophenone can be converted to 4-chlorophenylacetic acid, which could then undergo further transformations to yield the target propiolate.[3] Similarly, 3-(4-chlorophenyl)propanoic acid or its derivatives could serve as precursors. However, these routes are generally more circuitous than the Sonogashira coupling.

Conclusion

The synthesis of this compound is most efficiently achieved through a Sonogashira cross-coupling reaction. The key starting materials for this process are readily accessible. For a successful synthesis, careful selection of the catalyst system, base, and reaction conditions is crucial. This guide provides the necessary foundational knowledge, including detailed experimental protocols and comparative data, to enable researchers to effectively produce this important chemical intermediate.

References

Physical and chemical properties of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a halogenated aromatic ring coupled with a propiolate functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its (currently limited) known biological context.

Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 3-(4-chlorophenyl)prop-2-ynoate--INVALID-LINK--
CAS Number 20026-96-4[1][2][3]
Molecular Formula C₁₁H₉ClO₂[1][2][3]
Molecular Weight 208.64 g/mol [1][2][3]
Appearance Solid--INVALID-LINK--
Purity >98% (HPLC)[1][2]
Density 1.2 g/mL (Predicted)--INVALID-LINK--
Refractive Index 1.55 (Predicted)--INVALID-LINK--
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataSource
¹³C NMR (CDCl₃) Chemical shifts available in the literature.--INVALID-LINK--
FTIR (Transmission) Spectrum available.--INVALID-LINK--
¹H NMR Data not explicitly found in searches.
Mass Spectrometry Data not explicitly found in searches.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The following is a proposed experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures.

Reaction Scheme:

G cluster_product Product A 1-Chloro-4-iodobenzene G This compound A->G B Ethyl propiolate B->G C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) D CuI (Copper(I) Iodide) E Triethylamine (Base) F THF (Solvent)

Figure 1: Proposed synthesis of this compound.

Materials:

  • 1-Chloro-4-iodobenzene

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and freshly distilled triethylamine (2.0 eq).

  • Addition of Alkyne: Add ethyl propiolate (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (disappearance of the starting aryl halide), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, based on the activities of structurally related compounds, some potential areas for investigation can be hypothesized. Phenylpropiolate derivatives have been explored for their cytotoxic effects against various cancer cell lines. The presence of the electrophilic alkyne moiety suggests potential for covalent modification of biological nucleophiles, which could lead to enzyme inhibition.

A general workflow for the initial biological screening of a novel compound like this compound is outlined below.

G A This compound B In vitro Cytotoxicity Assays (e.g., MTT, LDH assays on cancer cell lines) A->B C Enzyme Inhibition Screens (e.g., Kinases, Proteases) A->C D Antimicrobial Activity Assays (e.g., MIC determination against bacteria/fungi) A->D E No Significant Activity B->E IC50 > 100 µM F Significant Cytotoxicity Observed B->F IC50 < 10 µM C->E High IC50 G Potent Enzyme Inhibition C->G Low IC50 D->E High MIC H Antimicrobial Effect Detected D->H Low MIC I Mechanism of Action Studies (e.g., Apoptosis assays, Cell cycle analysis) F->I J Target Identification & Validation (e.g., Proteomics, Genetic screening) G->J H->J K Lead Optimization I->K J->K

Figure 2: A logical workflow for the initial biological evaluation of the target compound.

This workflow illustrates a rational approach to identifying potential biological activities, starting from broad screening assays and moving towards more detailed mechanistic studies and lead optimization for promising candidates.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry and materials science. While its physical and biological properties are not yet extensively documented, the synthetic accessibility via robust methods like the Sonogashira coupling makes it an attractive starting point for the development of novel molecules. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

References

Methodological & Application

Application Notes and Protocols for Cycloaddition Reactions of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse cycloaddition reactions of ethyl 3-(4-chlorophenyl)propiolate, a versatile building block in the synthesis of a wide array of heterocyclic compounds. The resulting products, including pyrazoles, 1,2,3-triazoles, and isoxazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document offers detailed experimental protocols for key cycloaddition reactions, quantitative data for representative transformations, and visualizations of the reaction pathways.

Synthesis of Pyrazole Derivatives

The reaction of this compound with diazo compounds or their precursors provides a direct route to highly substituted pyrazoles. These five-membered heterocyclic motifs are core structures in numerous pharmaceutical agents.

Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Eliminative 1,3-Dipolar Cycloaddition

A highly regioselective method for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles involves the reaction of enaminones with nitrilimines generated in situ from hydrazonyl chlorides. This base-promoted eliminative nitrilimine-alkene cycloaddition (ENAC) offers a pathway to complex pyrazole structures.

Quantitative Data:

EntryHydrazonyl ChlorideEnaminoneSolventBaseTime (h)Yield (%)
1N-phenyl-2-oxopropanehydrazonoyl chloride(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneIonic LiquidEt3N1285
24-chloro-N-phenyl-2-oxopropanehydrazonoyl chloride(E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-oneIonic LiquidEt3N1482

Experimental Protocol:

To a solution of the appropriate enaminone (1.0 mmol) and hydrazonyl chloride (1.0 mmol) in an ionic liquid (e.g., [bmim][BF4], 2 mL), triethylamine (1.2 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3,4,5-tetrasubstituted pyrazole.

Reaction Workflow:

reagents Enaminone + Hydrazonyl Chloride reaction Stirring at RT reagents->reaction base Triethylamine (Base) base->reaction solvent Ionic Liquid (Solvent) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1,3,4,5-Tetrasubstituted Pyrazole purification->product

Caption: General workflow for the synthesis of tetrasubstituted pyrazoles.

Synthesis of 1,2,3-Triazole Derivatives

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. This compound serves as a competent alkyne component in this transformation.

Copper-Catalyzed [3+2] Cycloaddition of Azides

The reaction between this compound and various organic azides in the presence of a copper(I) catalyst leads to the formation of ethyl 1-aryl-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylates.

Quantitative Data:

EntryAzideCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl azideCuICH3CN/H2O251290
2Phenyl azideCuSO4·5H2O / Sodium Ascorbatet-BuOH/H2O251892
34-Methoxyphenyl azideCuICH3CN/H2O251295

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the corresponding azide (1.1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), copper(I) iodide (0.1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified in the table. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired 1,2,3-triazole derivative.[1]

Reaction Pathway:

start This compound + Organic Azide cycloaddition [3+2] Cycloaddition start->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product

Caption: Copper-catalyzed synthesis of 1,2,3-triazoles.

Synthesis of Isoxazole and Isoxazoline Derivatives

1,3-Dipolar cycloaddition reactions of this compound with nitrones or in situ generated nitrile oxides offer a versatile strategy for the synthesis of isoxazolines and isoxazoles, respectively. These heterocycles are valuable scaffolds in medicinal chemistry.

[3+2] Cycloaddition with Nitrones

The reaction of this compound with various nitrones can proceed under thermal conditions or with Lewis acid catalysis to afford substituted isoxazolines. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the dipolarophile and the nitrone.

Quantitative Data:

EntryNitroneSolventTemperature (°C)Time (h)Yield (%)
1C-Phenyl-N-methylnitroneToluene1102478
2C-(4-Methoxyphenyl)-N-phenylnitroneDichloromethane254885

Experimental Protocol:

A solution of this compound (1.0 mmol) and the nitrone (1.2 mmol) in the specified solvent (10 mL) is stirred at the indicated temperature for the required time. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to give the corresponding isoxazoline.

[3+2] Cycloaddition with in situ Generated Nitrile Oxides

Nitrile oxides, generated in situ from aldoximes, readily undergo cycloaddition with this compound to produce 3,5-disubstituted isoxazoles.

Quantitative Data:

EntryAldoximeOxidantBaseSolventTime (h)Yield (%)
1Benzaldehyde oximeChloramine-T-Ethanol482
24-Chlorobenzaldehyde oximeN-ChlorosuccinimideDBUDMF675

Experimental Protocol:

To a solution of the aldoxime (1.2 mmol) and this compound (1.0 mmol) in the chosen solvent (15 mL), the oxidant (and base, if required) is added portion-wise at room temperature. The reaction mixture is stirred for the specified time. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

General Synthesis Pathway:

alkyne This compound cycloaddition [3+2] Cycloaddition alkyne->cycloaddition dipole 1,3-Dipole (e.g., Nitrone, Nitrile Oxide) dipole->cycloaddition product Five-membered Heterocycle cycloaddition->product dienophile This compound (Dienophile) cycloaddition [4+2] Cycloaddition (Heat or Lewis Acid) dienophile->cycloaddition diene Conjugated Diene diene->cycloaddition product Cyclohexadiene Derivative cycloaddition->product

References

Application Notes and Protocols for Huisgen 1,3-Dipolar Cycloaddition with Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Huisgen 1,3-dipolar cycloaddition reaction utilizing ethyl 3-(4-chlorophenyl)propiolate as a versatile dipolarophile for the synthesis of highly functionalized 1,2,3-triazole and isoxazole heterocycles. These five-membered ring systems are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen cycloaddition, often termed "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its mild reaction conditions, high yields, and simple work-up procedures.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butyl alcohol

  • Water

  • Dichloromethane

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL), add sodium ascorbate (0.1 mmol in 300 µL of water).[2]

  • To this mixture, add copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[2]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are completely consumed.

  • Upon completion, extract the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer with water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Quantitative Data:

Product1,3-DipoleCatalyst SystemSolventYieldReference
Ethyl 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylateBenzyl azideCuSO₄·5H₂O / Sodium ascorbatet-BuOH / H₂O (1:1)High[2]
Di-tert-butyl 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylateSubstituted benzyl azidesThermal (reflux)Methanol or Ethanol73-94%[3]

Characterization Data for a Structurally Similar Compound (1-Benzyl-4-(4'-chlorophenyl)-1H-1,2,3-triazole): [4]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.71 (d, J = 8.6 Hz, 2H), 7.65 (s, 1H), 7.41-7.29 (m, 7H), 5.55 (s, 2H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 147.0, 134.0, 133.0, 129.2, 129.1, 129.0, 128.9, 128.1, 126.0, 119.0, 54.0.

Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from aldoximes, with this compound provides a direct route to substituted isoxazoles. This reaction can proceed under mild conditions and offers a pathway to valuable heterocyclic scaffolds.

Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylate

Materials:

  • This compound

  • Benzaldoxime

  • tert-Butyl hypoiodite (in situ generated from tert-butyl hypochlorite and sodium iodide)

  • 2,6-Lutidine

  • Dioxane

  • Chloroform

  • Hydrochloric acid (6 N)

  • Sodium hydroxide (5% aqueous solution)

  • Brine

Procedure:

  • In situ generation of benzonitrile oxide: In a reaction vessel, generate tert-butyl hypoiodite by reacting tert-butyl hypochlorite with sodium iodide.[1] To this, add benzaldoxime and 2,6-lutidine as a base in dioxane.[1]

  • To the freshly prepared solution of benzonitrile oxide, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the organic layer with 6 N hydrochloric acid until the washings are acidic.

  • Subsequently, wash with 5% aqueous sodium hydroxide and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired isoxazole.

Quantitative Data:

Product1,3-Dipole PrecursorReagent for Nitrile Oxide GenerationSolventYieldReference
Ethyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylateBenzaldoximetert-Butyl hypoioditeDioxaneGood[1]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate1-NitropropanePhosphorus oxychlorideChloroform68-71%[5]

Note on Regioselectivity: The reaction of nitrile oxides with unsymmetrical alkynes like ethyl propiolate can potentially yield two regioisomers (3,4- and 3,5-disubstituted isoxazoles). The regioselectivity is influenced by steric and electronic factors of both the dipole and the dipolarophile.[6] For ethyl propiolate, the 3,5-disubstituted product is often the major isomer.

Visualizations

Huisgen_Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product dipolarophile This compound transition_state Concerted or Stepwise Transition State dipolarophile->transition_state [3+2] dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) dipole->transition_state Cycloaddition product Five-membered Heterocycle (Triazole or Isoxazole) transition_state->product CuAAC_Workflow start Start reactants Mix Alkyne, Azide, Solvent start->reactants catalyst Add Sodium Ascorbate and CuSO4·5H2O reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Triazole purification->product

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is renowned for its mild reaction conditions and broad functional group tolerance.[1]

Ethyl 3-(4-chlorophenyl)propiolate is an electron-deficient aryl chloride, a class of substrates that can be challenging to couple via the Sonogashira reaction. However, the resulting diarylacetylene and conjugated enyne structures are of significant interest in drug discovery and development. These motifs are found in a variety of biologically active molecules and approved drugs. The rigid, linear nature of the alkyne linker allows for precise positioning of substituents to interact with biological targets. Microwave-assisted heating has been shown to be particularly effective in promoting the coupling of less reactive aryl chlorides, often leading to shorter reaction times and improved yields.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes, with a focus on both traditional and microwave-assisted methods.

Catalytic Cycles and Experimental Workflow

The Sonogashira reaction can proceed through two primary catalytic cycles: a copper-catalyzed cycle and a copper-free cycle.

Copper-Catalyzed Sonogashira Coupling: This is the traditional and most widely used method. It involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the copper cycle, a copper(I) acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.

Copper-Catalyzed Sonogashira Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex Ar-Pd(II)L2-X oxidative_addition->pdiil_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pdiil_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)L2-C≡C-R transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0  Regeneration product Ar-C≡C-R reductive_elimination->product alkynyl_pd_complex->reductive_elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide R-C≡C-H, Base alkyne R-C≡C-H base Base cu_acetylide->transmetalation Copper-Free Sonogashira Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex Ar-Pd(II)L2-X oxidative_addition->pdiil_complex aryl_halide Ar-X aryl_halide->oxidative_addition alkyne_coordination Alkyne Coordination pdiil_complex->alkyne_coordination pi_alkyne_complex [Ar-Pd(II)L(C≡CR)-X]- alkyne_coordination->pi_alkyne_complex alkyne R-C≡C-H alkyne->alkyne_coordination deprotonation Deprotonation (Base) pi_alkyne_complex->deprotonation alkynyl_pd_complex Ar-Pd(II)L-C≡C-R deprotonation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-C≡C-R reductive_elimination->product Experimental Workflow start Start setup Reaction Setup: - Add aryl halide, catalyst, ligand, and base to flask. - Degas and purge with inert gas. start->setup addition Reagent Addition: - Add solvent and terminal alkyne. setup->addition reaction Reaction: - Stir at specified temperature (conventional or microwave). - Monitor by TLC or GC/MS. addition->reaction workup Work-up: - Quench reaction. - Extract with organic solvent. - Wash with brine and dry. reaction->workup purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize product (NMR, MS, etc.). purification->analysis end End analysis->end

References

Synthesis of Pyrazole Derivatives Using Ethyl 3-(4-chlorophenyl)propiolate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing ethyl 3-(4-chlorophenyl)propiolate as a key starting material. The primary synthetic route described is a [3+2] cycloaddition reaction with hydrazine derivatives, a robust and efficient method for the construction of the pyrazole core. The resulting 3-(4-chlorophenyl)pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities, including antifungal and pro-apoptotic properties. This guide includes a detailed synthetic protocol, quantitative data, and visualizations of the experimental workflow and relevant biological pathways to support researchers in this field.

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The incorporation of a 4-chlorophenyl substituent at the 3-position of the pyrazole ring has been shown to impart significant biological activity.

This application note focuses on the synthesis of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its derivatives starting from this compound. The [3+2] cycloaddition reaction with hydrazines is a highly effective method for the regioselective synthesis of these pyrazoles. The resulting compounds can serve as versatile intermediates for further functionalization and as candidates for biological screening.

Synthetic Pathway and Mechanism

The core reaction for the synthesis of the pyrazole derivatives is the [3+2] cycloaddition of this compound, an activated alkyne, with a hydrazine derivative. This reaction proceeds via a concerted mechanism to form the pyrazole ring. The use of hydrazine hydrate will yield an N-unsubstituted pyrazole, while substituted hydrazines, such as phenylhydrazine, will result in the corresponding N-substituted derivatives. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the propiolate and the hydrazine.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

3.1. Materials and Equipment

  • This compound

  • Hydrazine hydrate (80% solution in water) or Phenylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., ethyl acetate, hexane)

3.2. Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of propiolate) in a round-bottom flask, add a catalytic amount of glacial acetic acid (2-3 drops).

  • To this stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water and stir. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by silica gel column chromatography.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the synthesis of pyrazole derivatives from this compound.

Reactant 1Reactant 2SolventCatalystReaction Time (h)Temperature (°C)Yield (%)
This compoundHydrazine HydrateEthanolGlacial Acetic Acid4-6Reflux85-95
This compoundPhenylhydrazineEthanolGlacial Acetic Acid6-8Reflux80-90

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A This compound + Hydrazine Hydrate + Ethanol B Add catalytic Glacial Acetic Acid A->B 1. C Reflux (4-6 h) B->C 2. D Cool to RT C->D 3. E Solvent Evaporation (Rotary Evaporator) D->E 4. F Add Cold Water (Precipitation) E->F 5. G Vacuum Filtration F->G 6. H Crude Product G->H 7. I Recrystallization or Column Chromatography H->I 8. J Pure Ethyl 3-(4-chlorophenyl)- 1H-pyrazole-5-carboxylate I->J 9.

Caption: General workflow for the synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

5.2. Biological Signaling Pathway: Induction of Apoptosis

Certain 3-(4-chlorophenyl)pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[1]

apoptosis_pathway cluster_cell Cancer Cell pyrazole 3-(4-chlorophenyl)pyrazole Derivative ros Increased Reactive Oxygen Species (ROS) pyrazole->ros bcl2 Bcl-2 (anti-apoptotic) Inhibited pyrazole->bcl2 bax Bax (pro-apoptotic) Activated pyrazole->bax mitochondrion Mitochondrion ros->mitochondrion Oxidative Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Increased Permeability bcl2->mitochondrion Blocks bax->mitochondrion Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by a 3-(4-chlorophenyl)pyrazole derivative via ROS and Bcl-2/Bax.

5.3. Antifungal Mechanism of Action

Pyrazole derivatives can exhibit antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Specifically, they can inhibit the enzyme lanosterol 14α-demethylase.

antifungal_mechanism cluster_fungal_cell Fungal Cell lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme Substrate ergosterol Ergosterol enzyme->ergosterol Catalyzes membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential Component pyrazole Pyrazole Derivative pyrazole->enzyme Inhibits

Caption: Inhibition of ergosterol biosynthesis by a pyrazole derivative.

Applications and Future Perspectives

The synthetic protocols and application notes provided herein offer a solid foundation for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives. The 3-(4-chlorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry, and the described synthetic route allows for the efficient generation of a library of analogs for various screening purposes.

Future work could focus on the diversification of the pyrazole core through substitution at the N1 position and functionalization of the ester group at the C5 position. The exploration of these derivatives in various biological assays, including antifungal, anticancer, anti-inflammatory, and antibacterial screens, is a promising avenue for the discovery of new therapeutic agents.[2] Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds.

References

Application Notes and Protocols for the Synthesis of Triazole Derivatives from Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2,3-triazole and 1,2,4-triazole derivatives starting from ethyl 3-(4-chlorophenyl)propiolate. It includes experimental procedures, quantitative data on the biological activities of representative triazole compounds, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

Triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, serve as crucial pharmacophores in a variety of clinically approved drugs. Their utility spans antifungal[2][3], anticancer[4][5][6], antiviral, and anti-inflammatory applications. The synthesis of these compounds, particularly through methodologies like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and versatile route to novel therapeutic agents.[5][7] this compound is a valuable starting material for the synthesis of these derivatives, providing a scaffold for the introduction of diverse functionalities.

Synthesis of 1,2,3-Triazole Derivatives

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[8] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly advantageous due to its high regioselectivity, mild reaction conditions, and high yields.[5][7]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of ethyl 1-aryl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylates from this compound and various organic azides.

Materials:

  • This compound

  • Substituted organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (if using CuSO₄·5H₂O)

  • Solvent (e.g., t-BuOH/H₂O, DMSO, CH₃CN/H₂O)[7]

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Alternatively, copper(I) iodide (0.1 eq) can be used directly without sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 1-aryl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate.

Expected Yields:

Yields for CuAAC reactions are typically high, often ranging from 80% to 95%.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound is less direct than the synthesis of 1,2,3-triazoles. A common strategy involves the reaction of a β-keto ester (which can be derived from the propiolate) with an amidrazone.

Experimental Protocol: Synthesis from Amidrazones

This protocol outlines a general approach for the synthesis of 1,2,4-triazole derivatives.

Materials:

  • This compound (to be converted to a β-keto ester or a related intermediate)

  • Hydrazine hydrate

  • Substituted nitrile

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure (Multi-step):

  • Synthesis of Amidrazone: React a substituted nitrile with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding amidrazone.

  • Reaction with a β-dicarbonyl equivalent: While direct reaction with this compound is not standard, it can be converted to a more suitable intermediate. For instance, hydration of the alkyne can yield a β-keto ester.

  • Cyclization: React the amidrazone with the β-keto ester derivative in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture is typically heated under reflux.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid) and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,2,4-triazole derivative.

Data Presentation

Biological Activity of Triazole Derivatives

The following tables summarize the in vitro antifungal and anticancer activities of representative triazole derivatives. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but they represent the therapeutic potential of the triazole scaffold.

Table 1: Antifungal Activity of Representative Triazole Derivatives (MIC in µg/mL)

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
A1 Candida albicans SC53140.125Fluconazole0.5
A1 Cryptococcus neoformans 22-21≤0.125Fluconazole4.0
A5 Candida glabrata 5370.125Fluconazole16.0
5b Candida albicans1Miconazole4
5e Candida albicans0.5Fluconazole1

Data sourced from studies on novel triazole derivatives.[2]

Table 2: Anticancer Activity of Representative Triazole Derivatives (IC₅₀ in µM)

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
TP6 B16F10 (Murine Melanoma)41.12--
8c MCF-7 (Breast Cancer)10.16 ± 0.07Doxorubicin10.81 ± 0.03
8c HeLa (Cervical Cancer)---
Compound 3a MCF-7 (Breast Cancer)26--
Compound 4j MCF-7 (Breast Cancer)26.6--

Data compiled from various studies on the cytotoxic effects of newly synthesized triazoles.[9][4][10]

Mandatory Visualization

Synthetic Workflow for 1,2,3-Triazole Derivatives

Synthesis_Workflow Propiolate This compound Reaction 1,3-Dipolar Cycloaddition (CuAAC) Propiolate->Reaction Azide Organic Azide (R-N3) Azide->Reaction Catalyst Cu(I) Catalyst (e.g., CuI or CuSO4/Na Ascorbate) Catalyst->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Triazole Ethyl 1-R-4-(4-chlorophenyl) -1H-1,2,3-triazole-5-carboxylate Reaction->Triazole

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazole derivatives.

Signaling Pathway: Antifungal Mechanism of Action

Antifungal_Pathway Triazole Triazole Antifungal Drug Triazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Conversion Membrane Fungal Cell Membrane (Disrupted Integrity) Inhibition->CYP51

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.[11][12]

Signaling Pathway: Anticancer Mechanism of Action (Example: EGFR Inhibition)

Anticancer_Pathway Triazole Triazole-based Inhibitor Triazole->Inhibition EGFR Epidermal Growth Factor Receptor (EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Inhibition->EGFR

Caption: Example of an anticancer mechanism involving EGFR signaling inhibition.[5]

References

Application Notes and Protocols: Ethyl 3-(4-chlorophenyl)propiolate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 3-(4-chlorophenyl)propiolate as a versatile dienophile in Diels-Alder reactions. This electron-deficient alkyne serves as a valuable building block for the synthesis of a variety of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Diels-Alder reactions and are intended to serve as a guide for the development of specific synthetic procedures.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[1] The reactivity of the components is crucial for the success of the reaction. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. This compound is an excellent dienophile due to the presence of two electron-withdrawing groups: the ethyl ester and the 4-chlorophenyl group. This high degree of activation allows it to react with a wide range of dienes, including those that are typically less reactive.

A significant application of this dienophile is in the synthesis of substituted carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] The Diels-Alder reaction of in situ-generated 3-vinylindoles with potent dienophiles like this compound provides a direct and efficient route to functionalized tetrahydrocarbazoles, which can be subsequently aromatized to the corresponding carbazoles.[2]

Key Applications

  • Synthesis of Functionalized Carbazoles: A primary application is the reaction with 3-vinylindoles to construct the carbazole skeleton. This approach is highly valuable in drug discovery for the development of novel therapeutic agents.

  • Construction of Substituted Cyclohexadienes: Reaction with various acyclic and cyclic dienes allows for the synthesis of highly functionalized cyclohexadiene derivatives, which are versatile intermediates in organic synthesis.

  • Access to Complex Polycyclic Systems: Through reactions with dienes such as anthracene and cyclopentadiene, complex bridged and fused ring systems can be readily accessed.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Diels-Alder Reaction of this compound with various Dienes

DieneCatalyst/PromoterSolventTemperature (°C)Reaction Time (h)Expected Product
3-Vinylindole (in situ generated)p-Toluenesulfonic acid (p-TsOH)Toluene60 - 802 - 4Ethyl 2-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
CyclopentadieneNone (Thermal)Xylene140 - 1851 - 2Ethyl 3-(4-chlorophenyl)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
AnthraceneNone (Thermal)Xylene14024 - 48Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-(4-chlorophenyl)-11-carboxylate
FuranLewis Acid (e.g., AlCl₃)Dichloromethane0 - 251 - 3Ethyl 7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-(4-chlorophenyl)-3-carboxylate

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate via Diels-Alder Reaction

This protocol describes a potential acid-catalyzed Diels-Alder reaction between an in-situ generated 3-vinylindole and this compound.[2]

Materials:

  • Indole derivative (e.g., Indole)

  • An appropriate aldehyde or ketone to form the 3-vinylindole in situ

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and p-toluenesulfonic acid monohydrate (0.2 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the mixture to a temperature that facilitates the formation of the 3-vinylindole (typically 80-110 °C) and stir for 1-2 hours.

  • Cool the reaction mixture to 60-80 °C.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Maintain the temperature at 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired ethyl 2-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines a potential thermal Diels-Alder reaction in a sealed tube, a method suitable for volatile dienes like cyclopentadiene.[3]

Materials:

  • Dicyclopentadiene

  • This compound

  • Xylene or other high-boiling point solvent (optional)

  • Heavy-walled sealed tube

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Caution: Reactions in sealed tubes at high temperatures can be hazardous. Use appropriate safety precautions, including a blast shield.

  • In a heavy-walled sealed tube equipped with a magnetic stir bar, combine dicyclopentadiene (which will crack in situ to cyclopentadiene, use an excess, e.g., 2-3 eq) and this compound (1.0 eq). A high-boiling solvent like xylene can be added to facilitate mixing.

  • Seal the tube securely.

  • Heat the tube to 180-185 °C in a heating mantle or oil bath and stir for 1-2 hours.

  • Cool the tube to room temperature behind a blast shield.

  • Carefully open the cooled tube.

  • Dilute the reaction mixture with ethyl acetate.

  • Concentrate the solution under reduced pressure to remove the solvent and any unreacted cyclopentadiene.

  • Purify the residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the product, ethyl 3-(4-chlorophenyl)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Combine Diene Precursor, Catalyst, and Solvent InSitu_Generation 2. In Situ Generation of Diene (if applicable) Reactants->InSitu_Generation Dienophile_Addition 3. Add this compound InSitu_Generation->Dienophile_Addition Reaction 4. Heat and Stir (Monitor by TLC) Dienophile_Addition->Reaction Workup 5. Aqueous Workup Reaction->Workup Purification 6. Column Chromatography Workup->Purification Characterization 7. Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: A typical experimental workflow for the synthesis.

Signaling_Pathway_Analogy cluster_synthesis Carbazole Synthesis Pathway Indole Indole Derivative Vinylindole 3-Vinylindole (Reactive Intermediate) Indole->Vinylindole Condensation DielsAlder Diels-Alder Reaction (with this compound) Vinylindole->DielsAlder Tetrahydrocarbazole Tetrahydrocarbazole Derivative DielsAlder->Tetrahydrocarbazole Aromatization Aromatization Tetrahydrocarbazole->Aromatization Oxidation Carbazole Functionalized Carbazole Aromatization->Carbazole

References

Application Notes and Protocols for the Use of Ethyl 3-(4-chlorophenyl)propiolate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various biologically relevant heterocyclic compounds utilizing Ethyl 3-(4-chlorophenyl)propiolate as a key starting material. The methodologies outlined below are based on established synthetic strategies adapted for this specific propiolate derivative.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic frameworks. Its electrophilic triple bond readily participates in cycloaddition and condensation reactions, providing access to a diverse range of five- and six-membered heterocycles. The presence of the 4-chlorophenyl group offers a site for further functionalization and can influence the biological activity of the resulting molecules. This document details the synthesis of pyrazoles, isoxazoles, quinolines, and pyridines from this starting material.

Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine hydrate provides a direct route to 3-(4-chlorophenyl)pyrazole derivatives.

Reaction Scheme:

G reactant1 This compound reagents Ethanol, Acetic Acid (cat.) reactant1->reagents reactant2 Hydrazine Hydrate reactant2->reagents product Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate reagents->product

Caption: Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

Experimental Protocol:
  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of propiolate), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Quantitative Data Summary:
EntryReactant 1Reactant 2SolventCatalystTime (h)Yield (%)
1This compoundHydrazine HydrateEthanolAcetic Acid585-95

Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Isoxazoles are another important class of five-membered heterocycles found in various pharmaceuticals. A common method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Reaction Scheme:

G reactant1 This compound reagents Triethylamine, Chloroform reactant1->reagents reactant2 Benzonitrile Oxide (in situ) reactant2->reagents product Ethyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylate reagents->product

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol:
  • Dissolve this compound (1.0 eq) and benzohydroximoyl chloride (1.1 eq) in chloroform (15 mL per mmol of propiolate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 eq) in chloroform (5 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the isoxazole product.

Quantitative Data Summary:
EntryReactant 1Nitrile Oxide PrecursorBaseSolventTime (h)Yield (%)
1This compoundBenzohydroximoyl ChlorideTriethylamineChloroform1670-85

Synthesis of 2-(4-chlorophenyl)-4-phenylquinoline-3-carboxylate Derivatives

The Friedländer annulation is a classical method for synthesizing quinolines. This proposed protocol adapts the reaction to use this compound as the active methylene component, reacting with a 2-aminoaryl ketone.

Reaction Scheme:

G reactant1 2-Aminobenzophenone reagents p-Toluenesulfonic acid, Toluene reactant1->reagents reactant2 This compound reactant2->reagents product Ethyl 2-(4-chlorophenyl)-4-phenylquinoline-3-carboxylate reagents->product G reactant1 Ethyl 3-aminocrotonate reagents Acetic Acid, Ethanol, Reflux reactant1->reagents reactant2 This compound reactant2->reagents product Diethyl 2-methyl-6-(4-chlorophenyl)pyridine-3,5-dicarboxylate reagents->product G start Start: this compound reaction Reaction with Nucleophile (e.g., Hydrazine, Nitrile Oxide, Enamine) or Condensation Partner (e.g., 2-Aminoaryl Ketone) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Heterocyclic Product characterization->product

Application Notes and Protocols for the Derivatization of Thiols with Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of thiol-containing molecules using Ethyl 3-(4-chlorophenyl)propiolate. This reagent is effective for the quantitative analysis of thiols in various matrices, including biological and pharmaceutical samples. The primary reaction mechanism is a nucleophilic conjugate addition (Michael addition), which results in a stable thioacrylate derivative suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein are based on established methods for similar propiolate reagents and serve as a comprehensive guide for method development and validation.

Introduction

The quantification of low-molecular-weight thiols, such as cysteine, glutathione, and homocysteine, is of significant interest in biomedical research and drug development due to their roles in redox signaling, detoxification, and various pathological conditions. Their inherent reactivity and potential for oxidation necessitate derivatization to ensure accurate and stable analysis.

This compound is an activated alkyne that serves as an effective derivatizing agent for thiols. The electron-withdrawing nature of the ester and the 4-chlorophenyl group enhances the electrophilicity of the alkyne, facilitating a rapid and quantitative reaction with the nucleophilic thiol group. This reaction, a form of thiol-yne "click" chemistry, yields a stable vinyl thioether derivative with a strong chromophore, making it suitable for UV-based detection and readily ionizable for mass spectrometry.

Principle of the Method

The derivatization of thiols with this compound proceeds via a nucleophilic conjugate addition, also known as a Michael addition. In this reaction, the thiolate anion (R-S⁻), which is formed under basic or neutral pH conditions, attacks one of the sp-hybridized carbons of the alkyne. The resulting intermediate is then protonated to yield the stable thioacrylate derivative. The reaction is typically rapid and can be performed under mild conditions. The presence of the 4-chlorophenyl group provides a distinct isotopic signature (due to ³⁵Cl and ³⁷Cl) that can aid in the identification of the derivative in mass spectrometry.

Reaction Mechanism

Caption: Nucleophilic addition of a thiol to this compound.

Experimental Protocols

The following protocols are provided as a starting point for method development and may require optimization for specific applications and sample matrices.

Protocol 1: Pre-column Derivatization for HPLC-UV/MS Analysis

This protocol is suitable for the analysis of thiols in biological fluids (e.g., plasma, urine) or pharmaceutical formulations.

Materials:

  • This compound solution (10 mM in acetonitrile)

  • Thiol standards (e.g., L-cysteine, L-glutathione)

  • Borate buffer (0.1 M, pH 9.0)

  • Trichloroacetic acid (TCA) solution (10% w/v) for protein precipitation

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation:

    • For biological fluids, deproteinize the sample by adding an equal volume of cold 10% TCA. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample supernatant (or standard solution), 400 µL of borate buffer (pH 9.0), and 100 µL of the 10 mM this compound solution.

    • Vortex the mixture and incubate at 50°C for 20 minutes in a water bath.

    • After incubation, cool the mixture to room temperature.

    • Acidify the reaction mixture with 20 µL of formic acid to stop the reaction.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.

HPLC-UV/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • UV Detection: 280-320 nm (based on the expected chromophore)

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the expected m/z of the thiol-propiolate adducts.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is adapted from methods used for the analysis of volatile thiols and can be applied to samples where the thiol derivatives are amenable to gas chromatography.

Materials:

  • This compound solution (250 mM in ethanol)

  • Internal standard (e.g., a deuterated thiol or a thiol with a different chain length)

  • Phosphate buffer (pH 7.5)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation & Derivatization:

    • To 10 mL of an aqueous sample, add the internal standard.

    • Adjust the pH of the sample to ~7.5 with phosphate buffer.

    • Add 200 µL of the 250 mM this compound solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Extraction of Derivatives:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the derivatized thiols with dichloromethane.

  • Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.

    • Inject 1 µL of the extract into the GC-MS system.

GC-MS Conditions (Example):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analytes.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting expected performance characteristics. Note: The values presented are hypothetical and should be determined experimentally for each specific application.

Table 1: Expected HPLC-UV/MS Performance Characteristics for Thiol Derivatives

AnalyteExpected Retention Time (min)Expected [M+H]⁺ (m/z)Linearity Range (µM)LOD (µM)LOQ (µM)
Cysteine Derivative6.5328.060.1 - 1000.050.1
Glutathione Derivative8.2514.120.1 - 2000.050.1
N-acetylcysteine Derivative7.1370.080.1 - 1500.050.1

Table 2: Expected GC-MS Performance Characteristics for Thiol Derivatives

AnalyteExpected Retention Time (min)Key Diagnostic Ions (m/z)Linearity Range (ng/L)LOD (ng/L)LOQ (ng/L)
3-Mercaptohexanol Derivative12.5(to be determined)50 - 50002050
4-Mercapto-4-methylpentan-2-one Derivative11.8(to be determined)10 - 1000510

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of thiols using this compound.

experimental_workflow Sample Sample Collection (e.g., Plasma, Urine, Formulation) Preparation Sample Preparation (e.g., Deproteinization, pH Adjustment) Sample->Preparation Derivatization Derivatization with this compound Preparation->Derivatization Extraction Extraction (Optional) (e.g., SPE for GC-MS) Derivatization->Extraction Analysis Instrumental Analysis (HPLC-UV/MS or GC-MS) Derivatization->Analysis Direct Injection (for HPLC) Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for thiol derivatization and analysis.

Conclusion

This compound is a promising reagent for the derivatization of thiols for quantitative analysis. The protocols and data presented here provide a solid foundation for researchers to develop and validate methods for their specific needs. The stability of the resulting derivatives and their favorable chromatographic and mass spectrometric properties make this an attractive approach for the analysis of important thiol-containing compounds in complex matrices. Experimental validation and optimization of the provided protocols are essential for achieving accurate and reliable results.

Application Notes and Protocols: Ethyl 3-(4-chlorophenyl)propiolate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is a versatile bifunctional reagent extensively utilized in medicinal chemistry as a key building block for the synthesis of a wide array of heterocyclic compounds. Its propiolate moiety serves as a potent electrophile and a precursor for cycloaddition reactions, while the 4-chlorophenyl group is a common pharmacophore found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole derivatives, along with their applications as antimicrobial and anticancer agents.

Application Notes

1. Synthesis of Pyrazole Derivatives

This compound is an excellent precursor for the synthesis of 3-(4-chlorophenyl)pyrazole derivatives. The most common synthetic route involves a [3+2] cycloaddition reaction with hydrazine or its derivatives. This reaction is typically high-yielding and regioselective, affording 5-substituted pyrazoles. The resulting pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1][2]

Logical Relationship: Synthesis of Pyrazoles

A This compound C [3+2] Cycloaddition A->C B Hydrazine Hydrate B->C D 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one C->D Regioselective Cyclization

Caption: Synthetic route to pyrazole derivatives.

2. Antimicrobial Applications

Pyrazole derivatives synthesized from this compound have demonstrated significant potential as antimicrobial agents. The incorporation of the 4-chlorophenyl moiety is often associated with enhanced antibacterial and antifungal activity. These compounds are thought to exert their antimicrobial effects by inhibiting essential cellular processes in microorganisms. The versatile pyrazole core allows for further structural modifications to optimize potency and spectrum of activity.[3][4][5][6]

3. Anticancer Applications

The 3-(4-chlorophenyl)pyrazole scaffold is a key feature in the design of novel anticancer agents.[1][7][8] These compounds have been shown to target various cancer-related signaling pathways, including the inhibition of tubulin polymerization and the modulation of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[9][10] The ability to synthesize a diverse library of these derivatives from this compound makes it a valuable starting material in cancer drug discovery.

Signaling Pathway: Tubulin Polymerization Inhibition

cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition of\nPolymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of\nPolymerization Microtubules->Tubulin Dimers Depolymerization Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest\n& Apoptosis Mitotic Arrest & Apoptosis Inhibition of\nPolymerization->Mitotic Arrest\n& Apoptosis A Start: this compound B Synthesis of Pyrazole Derivatives A->B Reaction with Hydrazine C Purification and Characterization (TLC, Column Chromatography, NMR, MS) B->C D Biological Screening C->D E Antimicrobial Assays (MIC Determination) D->E Antimicrobial F Anticancer Assays (MTT, Cell Cycle Analysis) D->F Anticancer G Data Analysis and Structure-Activity Relationship (SAR) E->G F->G H Lead Compound Identification G->H

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various palladium-catalyzed reactions utilizing ethyl 3-(4-chlorophenyl)propiolate, a versatile building block in organic synthesis. The methodologies outlined below are essential for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Synthesis of this compound

The starting material, this compound, can be synthesized from 4-chlorobenzaldehyde through a multi-step process. A general and adaptable two-step protocol is provided below, based on common organic transformations.

Experimental Protocol: Synthesis of this compound

Step 1: Corey-Fuchs Reaction to form 1-chloro-4-(2,2-dibromovinyl)benzene

  • To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 4-chlorobenzaldehyde (1.0 eq.) to the reaction mixture and stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloro-4-(2,2-dibromovinyl)benzene.

Step 2: Elimination and Esterification to form this compound

  • To a solution of 1-chloro-4-(2,2-dibromovinyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for another hour.

  • Add ethyl chloroformate (1.2 eq.) dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp)-C(sp) bond between the terminal alkyne of the propiolate and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • To a degassed solution of this compound (1.2 eq.) and iodobenzene (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Reactions

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF251285
24-IodotoluenePd(OAc)₂ (2), PPh₃ (4)CuI (5)DIPEADMF50892
31-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)CuI (6)Et₃NDioxane801678

Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a C(sp)-C(sp²) bond between the alkyne and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a degassed mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Add a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until completion.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001095
3Thiophene-2-boronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O801682

Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate purity.

Stille Coupling

The Stille coupling enables the formation of a C(sp)-C(sp²) bond by reacting the alkyne with an organotin reagent.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

  • To a solution of this compound (1.0 eq.) and tributyl(phenyl)stannane (1.1 eq.) in a degassed solvent like toluene or DMF, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Optionally, a co-catalyst such as CuI can be added to accelerate the reaction.

  • Heat the mixture at 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

Data Summary: Stille Coupling Reactions

EntryOrganostannaneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1001680
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5), P(furyl)₃ (10)CuI (10)DMF801285
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (5)LiClDioxane1102475

Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate purity.

Palladium-Catalyzed Annulation for Quinoline Synthesis

This compound can serve as a three-carbon synthon in the palladium-catalyzed synthesis of quinolines through annulation with substituted anilines.[2]

Experimental Protocol: Synthesis of 2-substituted-4-chloroquinolines

  • In a sealed tube, combine this compound (1.0 eq.), an appropriately substituted 2-iodoaniline (1.1 eq.), a palladium catalyst such as Pd(OAc)₂ (0.1 eq.), a phosphine ligand like dppp (0.2 eq.), and a base such as DBU (2.0 eq.) in a degassed solvent like NMP.[2]

  • Heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the substituted quinoline.

Data Summary: Quinoline Synthesis

Entry2-Iodoaniline DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoanilinePd(OAc)₂ (10)dppp (20)DBUNMP1301875
24-Methyl-2-iodoanilinePd(OAc)₂ (10)dppp (20)DBUNMP1301882
34-Methoxy-2-iodoanilinePd(OAc)₂ (10)dppp (20)DBUNMP1301878

Note: The data presented in this table are representative and may vary based on specific reaction conditions and substrate purity.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Palladium-Catalyzed Reactions start 4-Chlorobenzaldehyde step1 Corey-Fuchs Reaction (CBr4, PPh3) start->step1 intermediate 1-Chloro-4-(2,2-dibromovinyl)benzene step1->intermediate step2 Elimination & Esterification (n-BuLi, ClCOOEt) intermediate->step2 product This compound step2->product sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu) product->sonogashira suzuki Suzuki Coupling (Boronic Acid, Pd) product->suzuki stille Stille Coupling (Organostannane, Pd) product->stille quinoline Quinoline Synthesis (2-Iodoaniline, Pd) product->quinoline

Caption: General workflow for the synthesis and subsequent palladium-catalyzed reactions of this compound.

catalytic_cycle pd0 Pd(0)Ln pd2_oa R-Pd(II)-X Ln pd0->pd2_oa Oxidative Addition (R-X) pd2_tm R-Pd(II)-R' Ln pd2_oa->pd2_tm Transmetalation (R'-M) pd2_tm->pd0 Reductive Elimination product R-R' pd2_tm->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

quinoline_synthesis_pathway start_alkyne This compound intermediate1 Oxidative Addition (Pd(0) -> Pd(II)) start_alkyne->intermediate1 start_aniline 2-Iodoaniline start_aniline->intermediate1 intermediate2 Alkyne Insertion intermediate1->intermediate2 intermediate3 Intramolecular C-N Coupling intermediate2->intermediate3 intermediate4 Dehydrative Cyclization intermediate3->intermediate4 product Substituted Quinoline intermediate4->product

Caption: Plausible reaction pathway for the palladium-catalyzed synthesis of quinolines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 3-(4-chlorophenyl)propiolate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (a 4-chlorophenyl halide) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Q2: Which 4-chlorophenyl halide should I use for the Sonogashira coupling?

A2: The reactivity of aryl halides in the Sonogashira coupling follows the trend: I > Br > Cl. Therefore, 4-chloroiodobenzene is the most reactive and is generally preferred to achieve higher yields under milder conditions. 4-chlorobromobenzene is also a viable option, though it may require more forcing conditions, such as higher temperatures or more active catalyst systems. 4,4-dichlorobenzene is the least reactive and typically not recommended.

Q3: What are the key challenges when using ethyl propiolate in a Sonogashira reaction?

A3: Ethyl propiolate is volatile and susceptible to oligomerization or polymerization under basic conditions, which can significantly lower the yield of the desired product. To mitigate these issues, it is often recommended to add the ethyl propiolate slowly to the reaction mixture, for instance, using a syringe pump.

Q4: What are the common side reactions in this synthesis?

A4: The most common side reaction is the homocoupling of ethyl propiolate, known as Glaser coupling, which leads to the formation of diethyl 1,3-butadiynedioate. This is often promoted by the presence of oxygen and the copper(I) catalyst. Another possible side reaction is the homocoupling of the 4-chlorophenyl halide to form 4,4'-dichlorobiphenyl, though this is generally less common.

Q5: Can this reaction be performed under copper-free conditions?

A5: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of Glaser homocoupling. These reactions typically require more sophisticated and bulky phosphine ligands on the palladium catalyst and may necessitate higher reaction temperatures to achieve comparable yields to the copper-co-catalyzed reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium and copper catalysts. Ensure palladium catalysts are stored under an inert atmosphere.
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. Degas solvents thoroughly before use to remove oxygen.
Insufficient Base Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the generated HX and facilitate the catalytic cycle.
Low Reaction Temperature If using an aryl bromide, the reaction may require heating. Increase the temperature incrementally (e.g., to 50-80 °C) and monitor the reaction progress by TLC or GC.
Ethyl Propiolate Degradation Add ethyl propiolate to the reaction mixture slowly using a syringe pump to maintain a low concentration and minimize oligomerization.

Problem 2: Significant Formation of Glaser Homocoupling Byproduct

Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst. Alternatively, consider a copper-free Sonogashira protocol.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Residual Catalyst After the reaction, perform an aqueous workup and wash the organic layer with an ammonium chloride solution to remove copper salts. Filtration through a pad of celite can help remove palladium residues.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl halides with terminal alkynes, providing a baseline for optimizing the synthesis of this compound.

Aryl Halide Palladium Catalyst (mol%) Copper(I) Catalyst (mol%) Base Solvent Temperature (°C) Typical Yield (%)
4-Iodo-chlorobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRoom Temp85-95
4-Bromo-chlorobenzenePd(PPh₃)₄ (5)CuI (10)DIPADMF8070-85
4-Iodo-chlorobenzenePd(OAc)₂ (2) / XPhos (4)NoneCs₂CO₃Toluene10080-90
4-Bromo-chlorobenzenePd₂(dba)₃ (2.5) / P(t-Bu)₃ (10)NoneK₃PO₄1,4-Dioxane11065-80

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodochlorobenzene with Ethyl Propiolate
  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 4-iodochlorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (3.0 mmol) and anhydrous, degassed tetrahydrofuran (THF, 10 mL). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add ethyl propiolate (1.2 mmol) dropwise to the reaction mixture over 30 minutes using a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford this compound as a solid.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkyne_complex [Ar-Pd(II)-C≡CR]L₂ Transmetalation->Pd_alkyne_complex CuX Cu(I)X Transmetalation->CuX Pd_alkyne_complex->Pd0 Reductive Elimination (Ar-C≡CR) Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Deprotonation Cu_alkyne->Transmetalation [Cu-acetylide] Alkyne H-C≡CR Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Troubleshooting low yield in Sonogashira coupling with Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Sonogashira coupling reactions, with a specific focus on the coupling of aryl chlorides with Ethyl 3-(4-chlorophenyl)propiolate.

Troubleshooting Guide: Low Yield in Sonogashira Coupling

Low yields in the Sonogashira coupling of an aryl chloride with an electron-deficient alkyne like this compound can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low reaction yields.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous solvents and bases. Purify starting materials. check_reagents->sol_reagents optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard sol_conditions Increase temperature. Ensure inert atmosphere. check_conditions->sol_conditions optimize_reaction 4. Optimize Base and Solvent optimize_catalyst->optimize_reaction No Improvement sol_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading. optimize_catalyst->sol_catalyst side_reactions 5. Investigate Side Reactions optimize_reaction->side_reactions Still Low Yield sol_reaction Switch to a stronger base (e.g., Cs2CO3, K3PO4). Use polar aprotic solvent (e.g., DMF, NMP). optimize_reaction->sol_reaction side_reactions->start Identify & Mitigate sol_side_reactions Consider copper-free conditions to minimize Glaser coupling. side_reactions->sol_side_reactions success Improved Yield sol_reagents->success sol_conditions->success sol_catalyst->success sol_reaction->success sol_side_reactions->success Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elimination->product alkyne R-C≡C-H cu_acetylide_formation Base, Cu(I)X alkyne->cu_acetylide_formation cu_acetylide R-C≡C-Cu cu_acetylide_formation->cu_acetylide cu_acetylide->transmetalation

Technical Support Center: Huisgen Cycloaddition of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Huisgen cycloaddition of Ethyl 3-(4-chlorophenyl)propiolate.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound in a copper-catalyzed Huisgen cycloaddition (CuAAC)?

A1: The most significant side reaction is the oxidative homocoupling of the alkyne, commonly known as Glaser coupling.[1][2] This reaction leads to the formation of a symmetric diyne byproduct, which can complicate purification and reduce the yield of the desired triazole product. This side reaction is promoted by the presence of oxygen and Cu(II) ions.

Q2: Can the electron-withdrawing nature of the chlorophenyl and ester groups on the alkyne cause other side reactions?

A2: Yes, the electron-deficient nature of this compound makes it more susceptible to nucleophilic attack.[3] Under certain conditions, particularly if a base is used unnecessarily, this can lead to Michael addition-type side products.[3] Furthermore, while the ester functionality is generally stable, prolonged reaction times under harsh basic or acidic conditions could potentially lead to hydrolysis.

Q3: Is a catalyst always necessary for the cycloaddition with this alkyne?

A3: Not always. Electron-deficient alkynes like this compound can undergo thermal, uncatalyzed Huisgen cycloaddition with azides.[4] However, a major drawback of the uncatalyzed reaction is the loss of regioselectivity, which typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[5] For specific formation of the 1,4-regioisomer, a copper(I) catalyst is highly recommended.

Q4: My reaction is sluggish or failing. What are the likely causes?

A4: Several factors can contribute to a low or no yield in a CuAAC reaction. The primary culprits are often an inactive catalyst (due to oxidation of Cu(I) to Cu(II)), poor quality of reagents (degraded azide or alkyne), and substrate-specific issues like steric hindrance or the presence of functional groups that can coordinate with the copper catalyst.[4] Inefficient degassing of the reaction mixture, allowing oxygen to deactivate the catalyst, is a very common issue.

Q5: I am observing an unexpected precipitate in my reaction. What could it be?

A5: An insoluble precipitate is often due to the formation of copper(I) acetylide complexes, which can be red, purple, or brown. This is more common with terminal alkynes that have an acidic proton, like propiolic acid, but can also occur with other alkynes under certain conditions. The use of a suitable ligand can help to keep the copper species soluble.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired triazole product Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen.Ensure all solvents are thoroughly degassed prior to use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a fresh solution of a reducing agent, such as sodium ascorbate, at the start of the reaction.[5]
Poor Reagent Quality: The azide or alkyne may have degraded over time.Use fresh, high-purity reagents. Store azides and alkynes under appropriate conditions (cool, dark, and under an inert atmosphere).
Substrate Inhibition: Functional groups on the azide or alkyne substrate may be coordinating with the copper catalyst, rendering it inactive.Increase the concentration of the copper catalyst and ligand. Consider using a stronger chelating ligand for the copper, such as THPTA or TBTA.[4]
Formation of a significant amount of diyne byproduct (from Glaser coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
Insufficient Reducing Agent: Not enough sodium ascorbate is present to maintain the copper in the Cu(I) state.Use a slight excess of sodium ascorbate (typically 5-10 mol%).
Formation of a mixture of 1,4- and 1,5-regioisomers Uncatalyzed Thermal Cycloaddition: The reaction is proceeding without the copper catalyst, especially if heated. Electron-deficient alkynes are more prone to this.Ensure the presence of an active Cu(I) catalyst. If heating is necessary, ensure the catalyst is stable at that temperature and consider adding it after the other reagents have reached the desired temperature.
Difficulty in purifying the product from the copper catalyst Residual Copper: Copper salts can be difficult to remove, especially in polar products.After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to sequester and remove the copper ions.

Data Presentation

The following table presents data on the regioselectivity of the uncatalyzed Huisgen cycloaddition between various 4-substituted-phenyl azides and methyl propiolate, a compound structurally similar to this compound. This illustrates the typical outcome when a copper catalyst is omitted.

Substituent (R) on Phenyl Azide Reaction Time (min) Total Yield (%) Regioisomeric Ratio (1,4- : 1,5-)
H609282 : 18
CH₃40>9575 : 25
OCH₃30>9578 : 22
F50>9582 : 18
NO₂1208560 : 40
Data adapted from Molteni, G., & Ponti, A. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle. ARKIVOC, 2006(xvi), 49-56.[6]

Experimental Protocols

Optimized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is designed to minimize side reactions and maximize the yield of the 1,4-disubstituted triazole.

  • Reagent Preparation:

    • Prepare a stock solution of your azide (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF).

    • Prepare a stock solution of this compound (1-1.2 equivalents) in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate (0.1 equivalents) in degassed water.

    • Prepare a stock solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in degassed water.

    • Prepare a stock solution of a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05-0.25 equivalents) in a suitable solvent (THPTA in water, TBTA in DMSO/t-BuOH). The ligand to copper ratio is typically 5:1.[7]

  • Reaction Setup (under Inert Atmosphere):

    • To a reaction vessel purged with an inert gas (argon or nitrogen), add the azide solution and the this compound solution.

    • In a separate vial, pre-mix the copper(II) sulfate solution and the ligand solution. Allow this mixture to stand for a few minutes.

    • Add the copper/ligand complex solution to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.[4]

    • Once the reaction is complete, quench it by exposing it to air.

    • For small molecules, perform a standard aqueous work-up. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous solution of EDTA or ammonium chloride to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Main_Reaction_vs_Side_Reactions Reactants This compound + R-N3 Desired_Product 1,4-Disubstituted Triazole Reactants->Desired_Product CuAAC Pathway Glaser_Product Diyne Homocoupling Product (Glaser Coupling) Reactants->Glaser_Product Side Reaction (in presence of O2) Regioisomer_Product 1,5-Disubstituted Triazole Reactants->Regioisomer_Product Uncatalyzed Pathway (Thermal) Cu_I Cu(I) Catalyst (from CuSO4 + NaAsc) Cu_I->Desired_Product

Caption: Main reaction pathway versus potential side reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Degas Solvents Add Fresh Reducing Agent Use a Stabilizing Ligand Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use High-Purity Reagents Prepare Fresh NaAsc Solution Optimize Azide:Alkyne Ratio Check_Reagents->Solution_Reagents No Check_Substrate Are there Substrate-Specific Issues? Check_Conditions->Check_Substrate Yes Solution_Conditions Optimize Ligand:Copper Ratio Screen Solvents and pH Adjust Temperature and Time Check_Conditions->Solution_Conditions No Solution_Substrate Increase Reaction Time/Temperature Increase Catalyst/Ligand Concentration Consider Alternative Ligation Chemistry Check_Substrate->Solution_Substrate Yes End Yield > 80%? Check_Substrate->End No Solution_Catalyst->Check_Reagents Solution_Reagents->Check_Conditions Solution_Conditions->Check_Substrate Solution_Substrate->End

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)propiolate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-(4-chlorophenyl)propiolate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your purification process and address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC of the crude reaction mixture shows multiple spots. What are they likely to be and how can I identify them?

A1: A typical Sonogashira coupling reaction mixture for the synthesis of this compound may contain the following components, leading to multiple spots on a TLC plate:

  • Product: this compound.

  • Unreacted Starting Materials: 4-chloro-iodobenzene (or 4-chlorobromobenzene) and ethyl propiolate.

  • Homocoupled Byproduct: 1,4-bis(4-chlorophenyl)buta-1,3-diyne (from the coupling of the aryl halide with itself) and diethyl hexa-2,4-diynedioate (from the coupling of ethyl propiolate with itself).

  • Palladium Catalyst and Ligands: These may also appear as spots on the TLC plate.

Identification Strategy:

  • Co-spotting: Spot your crude reaction mixture alongside the starting materials (4-chloro-iodobenzene and ethyl propiolate) on the same TLC plate. This will help you identify the spots corresponding to unreacted starting materials.

  • Staining: Use different visualization techniques. The product and aromatic starting materials should be UV active. Palladium complexes can sometimes be visualized with specific stains like potassium permanganate.

  • Polarity: Generally, the product, this compound, is of intermediate polarity. The starting aryl halide is typically less polar, while ethyl propiolate is more volatile but can be visualized. Homocoupled byproducts are often less polar than the desired product.

A common TLC eluent system is a mixture of hexanes and ethyl acetate. A starting point for developing your TLC method would be a 9:1 or 8:2 (hexanes:ethyl acetate) ratio.

Q2: I am having trouble removing the palladium catalyst from my product. What are the best methods?

A2: Residual palladium can be problematic, especially for downstream applications. Here are a few effective methods for its removal:

  • Filtration through Celite® or Silica Plug: After the reaction is complete, dilute the reaction mixture with a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a short plug of Celite® or silica gel. The palladium catalyst, often adsorbed onto the solid support, will be retained, allowing the product to pass through.

  • Aqueous Work-up with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help to sequester the palladium into the aqueous phase.

  • Column Chromatography: The palladium catalyst and its decomposition products are often highly polar and will adhere strongly to the silica gel at the top of the column, allowing for effective separation from your less polar product.

Q3: My main impurity is the homocoupled diarylacetylene. How can I separate it from my desired product?

A3: The homocoupled byproduct, 1,4-bis(4-chlorophenyl)buta-1,3-diyne, is generally less polar than your desired product, this compound. This difference in polarity can be exploited for separation.

  • Column Chromatography: Careful column chromatography is the most effective method. The less polar homocoupled byproduct will elute before your product. Using a shallow solvent gradient (a gradual increase in the polarity of the eluent) will provide the best separation.

  • Crystallization: If the concentration of the homocoupled byproduct is not too high, it may be possible to selectively crystallize the desired product, leaving the more soluble impurity in the mother liquor. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol, or isopropanol).

Q4: I have unreacted 4-chloroiodobenzene in my crude product. How can I remove it?

A4: 4-chloroiodobenzene is less polar than the product.

  • Column Chromatography: It will elute before the product during column chromatography.

  • Distillation (under reduced pressure): If the boiling point difference is significant, vacuum distillation of the crude mixture might be an option, although this is less common for this specific purification.

Q5: There is still ethyl propiolate in my reaction mixture. How do I get rid of it?

A5: Ethyl propiolate is a relatively volatile and polar starting material.

  • Evaporation: It can often be removed by evaporation under reduced pressure (rotary evaporation) along with the reaction solvent.

  • Aqueous Work-up: Ethyl propiolate has some water solubility and can be partially removed during an aqueous work-up.

  • Column Chromatography: It will elute with the solvent front or very early during column chromatography due to its polarity and volatility.

Q6: I want to try crystallization to purify my product. What solvent system should I use?

A6: this compound is a solid at room temperature, making crystallization a viable purification method. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Single Solvent Crystallization: You can screen solvents like ethanol, isopropanol, or mixtures of hexanes and ethyl acetate. Start by dissolving the crude product in a minimal amount of the hot solvent and then allowing it to cool slowly.

  • Two-Solvent Crystallization: Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Purification

ParameterValue/Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient
Typical Gradient Start with 100% Hexanes, gradually increase to 5-10% Ethyl Acetate in Hexanes.
Elution Order 1. Homocoupled Diarylacetylene (least polar)2. Unreacted 4-chloroiodobenzene3. This compound (Product) 4. Ethyl propiolate and highly polar impurities (most polar)
Monitoring TLC (UV visualization at 254 nm)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography eluent (e.g., 98:2 hexanes:ethyl acetate). Alternatively, for less soluble materials, the crude product can be adsorbed onto a small amount of silica gel.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 99:1 hexanes:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Loading the Sample: Carefully load the dissolved crude product or the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential crystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup pure_product Pure this compound tlc_analysis TLC Analysis of Crude Mixture filter_catalyst Filter through Celite®/Silica Plug tlc_analysis->filter_catalyst Multiple spots observed column_chromatography Column Chromatography tlc_analysis->column_chromatography Single major spot with minor impurities workup->tlc_analysis filter_catalyst->column_chromatography To remove Pd and separate components check_purity Check Purity (TLC, NMR, MP) column_chromatography->check_purity low_yield Low Yield column_chromatography->low_yield Product loss on column crystallization Crystallization crystallization->check_purity After crystallization crystallization->low_yield Product loss in mother liquor check_purity->pure_product Purity is high impurities_present Impurities Still Present check_purity->impurities_present Purity is low impurities_present->column_chromatography Re-purify with shallower gradient impurities_present->crystallization Attempt further purification

Technical Support Center: Ethyl 3-(4-chlorophenyl)propiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(4-chlorophenyl)propiolate. The information is designed to address specific issues that may be encountered during common synthetic transformations involving this versatile building block.

General Troubleshooting

Question: My reaction with this compound is not proceeding to completion or is showing multiple spots on TLC. What are the general considerations?

Answer: Incomplete reactions or the formation of multiple byproducts can arise from several factors. Firstly, ensure all reagents and solvents are pure and anhydrous, as many reactions involving alkynes are sensitive to moisture. Degassing solvents is also crucial, particularly for palladium-catalyzed reactions like the Sonogashira coupling, to prevent oxidative side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. If the reaction stalls, consider a modest increase in temperature or the addition of a catalyst activator, if applicable to your specific reaction. A messy TLC plate often indicates the formation of multiple byproducts, which can sometimes be minimized by adjusting the stoichiometry of the reactants or changing the solvent.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. When using this compound, several issues can arise.

Frequently Asked Questions (FAQs):

  • Q1: I am observing a significant amount of a byproduct that has a similar polarity to my desired cross-coupled product in my Sonogashira reaction. What is this byproduct and how can I minimize it?

    A1: A common byproduct in Sonogashira couplings is the homocoupled product of the alkyne, resulting from the oxidative coupling of two molecules of this compound. This is often referred to as a Glaser or Hay coupling byproduct. To minimize its formation, it is critical to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) during the entire process. Using a slight excess of the aryl halide can also favor the cross-coupling pathway over homocoupling. Some literature suggests that conducting the reaction under a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can significantly diminish homocoupling.[1]

  • Q2: My Sonogashira coupling is sluggish or fails to initiate. What are the potential causes and solutions?

    A2: Several factors can lead to a sluggish or failed Sonogashira reaction. The choice of palladium catalyst and copper co-catalyst is critical, and their activity can be diminished by impurities or improper handling. Ensure you are using a high-quality catalyst. The base used in the reaction (commonly an amine like triethylamine or diisopropylethylamine) must be pure and dry. The reactivity of the aryl halide is also a key factor; aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using a less reactive halide, you may need to use a more active catalyst system or higher reaction temperatures.

  • Q3: How do I purify my cross-coupled product from the reaction mixture?

    A3: Purification of the Sonogashira product typically involves a multi-step process. First, a workup procedure is necessary to remove the bulk of the inorganic salts and the amine base. This usually involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or a mild aqueous acid (like ammonium chloride solution), followed by a brine wash.[2] After drying the organic layer, the crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used, with the polarity adjusted to achieve good separation of the desired product from any remaining starting materials and the homocoupled byproduct.[1][3]

Experimental Protocol: General Purification of a Sonogashira Coupling Product

  • Quenching and Extraction: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column. Elute the column and collect fractions, monitoring the separation by TLC. Combine the pure fractions containing the desired product and remove the solvent to yield the purified compound.

Parameter Typical Value Notes
Catalyst Loading (Pd) 1-5 mol%Higher loading may be needed for less reactive halides.
Catalyst Loading (CuI) 1-10 mol%Co-catalyst is crucial for the reaction.
Base (e.g., Triethylamine) 2-3 equivalentsMust be anhydrous.
Reaction Temperature Room Temperature to 80 °CDependent on the reactivity of the substrates.
Typical Yield 60-95%Highly dependent on substrates and reaction conditions.[4]

Sonogashira_Troubleshooting start Sonogashira Reaction Initiated check_tlc Monitor by TLC start->check_tlc purification Proceed to Purification check_tlc->purification Clean Conversion no_reaction no_reaction check_tlc->no_reaction Incomplete messy_tlc messy_tlc check_tlc->messy_tlc Complex byproduct byproduct check_tlc->byproduct Byproduct check_reagents check_reagents no_reaction->check_reagents increase_temp increase_temp no_reaction->increase_temp change_catalyst change_catalyst no_reaction->change_catalyst messy_tlc->check_reagents optimize_stoichiometry optimize_stoichiometry messy_tlc->optimize_stoichiometry byproduct->optimize_stoichiometry anaerobic anaerobic byproduct->anaerobic Homocoupling Suspected

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily reacting with a variety of nucleophiles, such as amines and thiols.

Frequently Asked Questions (FAQs):

  • Q1: My Michael addition with a primary or secondary amine is giving a mixture of E/Z isomers. How can I control the stereoselectivity?

    A1: The stereochemical outcome of a Michael addition to an alkyne can be influenced by the reaction conditions. The initial addition of the nucleophile often leads to a kinetic product, which can then isomerize to the thermodynamically more stable isomer. Factors such as the solvent, temperature, and reaction time can affect the final E/Z ratio. For instance, polar solvents can enhance the reaction rate and may influence the stereoselectivity.[5] It is often beneficial to screen different solvents and temperatures to optimize for the desired isomer. In some cases, prolonged reaction times or gentle heating might favor the formation of the thermodynamic product.

  • Q2: I am observing the formation of a double addition product. How can this be avoided?

    A2: The formation of a double addition product, where two molecules of the nucleophile add to the alkyne, can occur if the initial Michael adduct is still reactive under the reaction conditions. To minimize this, it is advisable to use a controlled stoichiometry, often with the alkyne as the limiting reagent. Slow addition of the nucleophile to the reaction mixture can also help to prevent localized high concentrations of the nucleophile, which can promote double addition. Lowering the reaction temperature may also reduce the rate of the second addition.

  • Q3: What is a standard workup and purification procedure for a Michael addition product with an amine?

    A3: The workup for a Michael addition with an amine typically involves removing the excess amine and any catalyst used. If a basic catalyst was used, a simple aqueous wash might be sufficient. If the amine starting material is volatile, it can sometimes be removed under high vacuum. The primary method for purification is typically column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is commonly employed to separate the product from unreacted starting materials and any side products.

Experimental Protocol: General Purification of a Michael Adduct with an Amine

  • Reaction Quench and Solvent Removal: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Remove the reaction solvent under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Michael adduct.

Parameter Typical Value Notes
Nucleophile Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the nucleophile is common.
Solvent Aprotic (e.g., THF, CH2Cl2) or Protic (e.g., EtOH)Solvent choice can influence reaction rate and stereoselectivity.[5]
Temperature 0 °C to Room TemperatureExothermic reactions may require initial cooling.
Typical Yield 70-98%Generally high-yielding reactions.[5]

Michael_Addition_Logic start Michael Addition Reaction nucleophile nucleophile start->nucleophile solvent solvent start->solvent temperature temperature start->temperature double_addition double_addition nucleophile->double_addition Excess ez_mixture ez_mixture solvent->ez_mixture Polarity temperature->ez_mixture Kinetics vs. Thermo. control_stoichiometry control_stoichiometry double_addition->control_stoichiometry optimize_conditions optimize_conditions ez_mixture->optimize_conditions desired_product desired_product control_stoichiometry->desired_product optimize_conditions->desired_product

Diels-Alder Reactions

This compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, to form six-membered rings.

Frequently Asked Questions (FAQs):

  • Q1: My Diels-Alder reaction is not proceeding, or the yield is very low. What can I do?

    A1: Diels-Alder reactions are sensitive to the electronic properties of both the diene and the dienophile. This compound is an electron-deficient alkyne, making it a good dienophile for electron-rich dienes. If your diene is not sufficiently electron-rich, the reaction may be slow or not occur at all. The use of a Lewis acid catalyst (e.g., AlCl3, ZnCl2) can often accelerate the reaction by coordinating to the dienophile and lowering its LUMO energy, thus making it more reactive.[6] Additionally, these reactions often require elevated temperatures to overcome the activation energy barrier.

  • Q2: The Diels-Alder reaction is reversible. How can I drive the reaction towards the product?

    A2: The retro-Diels-Alder reaction can be significant, especially at higher temperatures. One strategy to favor the forward reaction is to use an excess of the diene. If the diene is volatile, the reaction can be performed in a sealed tube to maintain its concentration. In some cases, if the product is a solid, it may precipitate out of the reaction mixture, driving the equilibrium towards the product side.[7] Careful selection of the reaction temperature is also key; it should be high enough to promote the reaction but not so high that the retro-Diels-Alder process dominates.

  • Q3: What are the common byproducts in a Diels-Alder reaction with a furan diene?

    A3: When using furan as a diene, a common issue is the formation of diadducts, where a second molecule of the dienophile reacts with the initial Diels-Alder adduct.[4] This is more likely to occur if the initial adduct is still reactive. To minimize this, controlling the stoichiometry and reaction time is important. Additionally, furan can undergo other side reactions, and the Diels-Alder adducts with furan are often prone to retro-Diels-Alder reactions.

Experimental Protocol: General Purification of a Diels-Alder Adduct

  • Solvent Removal: After the reaction, remove the solvent under reduced pressure. If a Lewis acid was used, a careful aqueous workup is necessary to quench the catalyst.

  • Initial Purification: Depending on the properties of the product and byproducts, an initial purification step like trituration with a suitable solvent (e.g., cold diethyl ether or hexanes) might help to remove some impurities.

  • Column Chromatography: The primary method for isolating the pure Diels-Alder adduct is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure compound.

Parameter Typical Value Notes
Diene Stoichiometry 1.0 - 5.0 equivalentsAn excess of the diene is often used to favor product formation.
Temperature 80 - 150 °CHigher temperatures may be required but can also promote the retro-reaction.
Lewis Acid Catalyst 0.1 - 1.0 equivalentCan significantly accelerate the reaction.[6]
Typical Yield 40-90%Highly dependent on the diene and reaction conditions.

Diels_Alder_Workflow start Diels-Alder Reaction Setup temp temp start->temp lewis_acid lewis_acid start->lewis_acid diene_excess diene_excess start->diene_excess reaction [4+2] Cycloaddition low_yield low_yield reaction->low_yield reversibility reversibility reaction->reversibility side_products side_products reaction->side_products product Desired Cycloadduct temp->reaction lewis_acid->reaction diene_excess->reaction optimize_temp optimize_temp low_yield->optimize_temp use_catalyst use_catalyst low_yield->use_catalyst reversibility->optimize_temp use_excess_diene use_excess_diene reversibility->use_excess_diene control_stoichiometry control_stoichiometry side_products->control_stoichiometry optimize_temp->product use_catalyst->product use_excess_diene->product control_stoichiometry->product

References

Technical Support Center: Improving Regioselectivity in Cycloadditions with Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(4-chlorophenyl)propiolate in cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major regioisomers in cycloadditions with this compound?

A1: this compound is an electron-deficient alkyne due to the electron-withdrawing effects of the ester and the 4-chlorophenyl group. In 1,3-dipolar cycloadditions, the regioselectivity is primarily governed by Frontier Molecular Orbital (FMO) theory.[1] Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (this compound).

For a typical 1,3-dipole like a diazoalkane (e.g., diazomethane), the larger LUMO coefficient on the β-carbon of the propiolate will preferentially interact with the larger HOMO coefficient of the diazoalkane's carbon atom. This leads to the formation of a pyrazole where the 4-chlorophenyl group is at the 3-position and the ester group is at the 4-position. However, the formation of the other regioisomer is also possible and the ratio can be influenced by various factors.

Q2: How does the 4-chlorophenyl group influence the regioselectivity compared to a phenyl group?

A2: The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group through induction, which further decreases the electron density of the alkyne. This enhances the electron-deficient character of the dipolarophile and can influence the energy levels of the LUMO, potentially leading to higher regioselectivity compared to unsubstituted ethyl phenylpropiolate. The precise effect can be subtle and is also dependent on the nature of the 1,3-dipole.

Q3: Can I use catalysts to improve regioselectivity?

A3: Yes, catalysts can significantly influence regioselectivity. For instance, in azide-alkyne cycloadditions ("click chemistry"), copper(I) catalysts famously favor the formation of the 1,4-disubstituted 1,2,3-triazole, while ruthenium catalysts can favor the 1,5-regioisomer. For other 1,3-dipolar cycloadditions, Lewis acids can be employed to coordinate to the ester group of the propiolate, which can alter the electronic properties and steric environment of the alkyne, thereby influencing the regiochemical outcome.

Troubleshooting Guide

Problem 1: Poor or Undesired Regioselectivity

You are observing a mixture of regioisomers or the formation of the undesired regioisomer as the major product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Solvent Effects: The polarity of the solvent can influence the transition state energies of the two regioisomeric pathways differently.Systematically vary the solvent. A non-polar solvent may favor a different regioisomer compared to a polar solvent. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
Temperature Effects: The activation energies for the formation of the two regioisomers may be different.Adjust the reaction temperature. Running the reaction at a lower temperature may favor the product with the lower activation energy (kinetic control). Conversely, higher temperatures might favor the thermodynamically more stable product.
Steric Hindrance: Bulky substituents on the 1,3-dipole may sterically clash with the 4-chlorophenyl group, favoring the formation of the less sterically hindered regioisomer.Modify the 1,3-dipole. If possible, use a 1,3-dipole with smaller substituents to minimize steric interactions.
Electronic Effects: The electronic nature of the 1,3-dipole can significantly impact the HOMO-LUMO interactions.Modify the electronics of the 1,3-dipole. If your synthesis allows, introducing electron-donating or electron-withdrawing groups on the 1,3-dipole can alter its HOMO energy level and orbital coefficients, thereby influencing regioselectivity.
Catalyst Choice (if applicable): The catalyst may not be optimal for directing the desired regioselectivity.Screen different catalysts. For azide-alkyne cycloadditions, compare the results with and without a copper(I) catalyst. For other cycloadditions, consider screening various Lewis acids (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃).

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition of this compound with a Diazo Compound (e.g., for Pyrazole Synthesis)

This is a general guideline and may require optimization for specific diazo compounds.

Materials:

  • This compound

  • Diazo compound solution (e.g., diazomethane in diethyl ether)

  • Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)

  • Reaction flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the solution of the diazo compound (typically 1.1-1.5 eq) to the stirred solution of the propiolate. Caution: Diazo compounds are toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), carefully quench any excess diazo compound by the dropwise addition of a few drops of acetic acid until the yellow color of the diazo compound disappears.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers.

  • Characterize the isolated regioisomers using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the product ratio.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_products Products propiolate This compound transition_state Transition State propiolate->transition_state dipole 1,3-Dipole dipole->transition_state regioisomer_A Regioisomer A transition_state->regioisomer_A Pathway A regioisomer_B Regioisomer B transition_state->regioisomer_B Pathway B troubleshooting_workflow start Poor Regioselectivity Observed solvent Vary Solvent Polarity start->solvent temperature Adjust Reaction Temperature start->temperature sterics Modify Steric Bulk of 1,3-Dipole start->sterics electronics Alter Electronics of 1,3-Dipole start->electronics catalyst Screen Catalysts (if applicable) start->catalyst end Improved Regioselectivity solvent->end temperature->end sterics->end electronics->end catalyst->end

References

Technical Support Center: Reactions with Electron-deficient Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electron-deficient alkynes.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with electron-deficient alkynes in a question-and-answer format.

Question 1: My conjugate addition reaction to an ynone is giving low yield and multiple products. What are the likely causes and how can I fix it?

Answer:

Low yields and the formation of multiple products in conjugate additions to ynones are common issues that can often be attributed to several factors, including competing 1,2-addition, side reactions, and suboptimal reaction conditions.[1]

Potential Causes and Solutions:

  • 1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles are more likely to undergo the desired 1,4-conjugate addition.[1][2] If you are observing products resulting from attack at the carbonyl carbon, consider switching to a softer nucleophile.

  • Side Reactions: Ynones are highly reactive and can participate in various side reactions, such as polymerization or decomposition, especially under harsh reaction conditions.[3][4] Carefully controlling the reaction temperature and minimizing reaction time can help to reduce these unwanted pathways.

  • Substrate and Nucleophile Effects: The nature of the electron-withdrawing group on the alkyne and the specific nucleophile used can significantly influence the reaction outcome. For instance, a study comparing the reactivity of propiolamides, propiolates, and ynones in base-catalyzed conjugate additions with thiol-terminated peptides showed varying reaction rates and product stereochemistry.[1]

Troubleshooting Workflow for Low Yield in Conjugate Addition:

G start Low Yield / Multiple Products check_nucleophile Analyze Nucleophile (Hard vs. Soft) start->check_nucleophile check_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_substrate Examine Substrate (Ynone Stability) start->check_substrate soft_nucleophile Switch to Softer Nucleophile check_nucleophile->soft_nucleophile optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Screen Solvents check_conditions->optimize_conditions modify_substrate Modify Substrate or Use Protecting Groups check_substrate->modify_substrate analyze_results Analyze Results soft_nucleophile->analyze_results optimize_conditions->analyze_results modify_substrate->analyze_results successful Successful Reaction analyze_results->successful unsuccessful Problem Persists: Consult Further Literature analyze_results->unsuccessful

Caption: Troubleshooting workflow for conjugate addition reactions.

Question 2: I am observing poor regioselectivity in the hydrofunctionalization of my unsymmetrical electron-deficient alkyne. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity in the hydrofunctionalization of unsymmetrical alkynes is a significant challenge.[5] The outcome is influenced by a complex interplay of steric and electronic factors of both the alkyne and the nucleophile, as well as the catalyst system employed.[6][7]

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric Hindrance: Bulky substituents on the alkyne can direct the incoming nucleophile to the less sterically hindered carbon. Conversely, a bulky nucleophile will also preferentially attack the less hindered position.

  • Electronic Effects: The electron-withdrawing group directs the nucleophile to the β-carbon. However, the electronics of the other alkyne substituent also play a crucial role.

  • Catalyst and Ligand Choice: The choice of metal catalyst and coordinating ligands can have a profound impact on regioselectivity. For instance, in nickel-catalyzed reductive couplings of alkynes and aldehydes, the regioselectivity is controlled by steric effects for simple alkynes, while conjugated enynes and diynes exhibit high regioselectivity due to electronic factors.[6][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.

General Strategies to Improve Regioselectivity:

StrategyDescription
Ligand Modification In metal-catalyzed reactions, systematically screen a library of ligands with varying steric and electronic properties.
Solvent Screening Evaluate a range of solvents with different polarities and coordinating abilities.
Temperature Optimization Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Use of Directing Groups Incorporating a directing group into the alkyne substrate can force the reaction to proceed with a specific regiochemistry.

Question 3: My gold-catalyzed hydroamination reaction is sluggish and the catalyst appears to be deactivating. What could be the cause and how can I prevent it?

Answer:

Catalyst deactivation is a known issue in gold-catalyzed alkyne hydrofunctionalizations.[8][9] This is often caused by the nucleophile itself or by anions present in the reaction mixture.

Mechanisms of Catalyst Deactivation and Mitigation Strategies:

  • Nucleophile-Induced Deactivation: Nucleophiles, being Lewis bases, can compete with the alkyne for coordination to the gold center, leading to catalyst inhibition.[8] This is particularly problematic with strongly basic nucleophiles.

    • Solution: Employ nucleophiles of intermediate to low Lewis basicity. If a highly basic nucleophile is required, consider using a catalyst system that is less susceptible to this mode of deactivation or using a slow addition of the nucleophile.

  • Anion-Driven Deactivation: Coordinating anions can bind strongly to the gold center and deactivate the catalyst.[9] Conversely, very poorly coordinating anions can lead to unstable gold complexes that decompose.

    • Solution: The choice of the counter-ion for the gold catalyst is critical. Experiment with different counter-ions (e.g., PF6-, SbF6-, OTf-) to find the optimal balance between catalyst stability and activity.

Logical Relationship of Catalyst Deactivation:

G cluster_0 Causes of Deactivation cluster_1 Mechanism cluster_2 Outcome Strong Nucleophile Strong Nucleophile Competitive Binding to Au(I) Competitive Binding to Au(I) Strong Nucleophile->Competitive Binding to Au(I) Coordinating Anion Coordinating Anion Formation of Stable Au-Anion Complex Formation of Stable Au-Anion Complex Coordinating Anion->Formation of Stable Au-Anion Complex Catalyst Deactivation Catalyst Deactivation Competitive Binding to Au(I)->Catalyst Deactivation Formation of Stable Au-Anion Complex->Catalyst Deactivation

Caption: Causes and mechanism of gold catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with electron-deficient alkynes?

A1: Many electron-deficient alkynes, particularly those with strong electron-withdrawing groups, can be highly reactive and potentially unstable. It is crucial to:

  • Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of potential exothermic reactions and have appropriate cooling baths on standby.

  • Some terminal alkynes can form explosive metal acetylides, so care should be taken when using them with certain metals.[10]

Q2: How do electron-deficient alkynes contribute to drug discovery and development?

A2: The alkyne functional group is a valuable component in medicinal chemistry and drug design.[10][11] Its unique linear geometry and reactivity offer several advantages:

  • Molecular Scaffolding: The rigid, linear nature of the alkyne group can act as a scaffold to position other functional groups in a specific orientation for optimal binding to a biological target.[10]

  • Metabolic Stability: The introduction of an alkyne can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[11]

  • "Click Chemistry": Terminal alkynes are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click" reaction used for bioconjugation and the synthesis of complex molecules.[10]

  • Probing Molecular Interactions: Alkynes can be incorporated into small molecules as Raman spectroscopic probes to study drug-protein interactions, which is particularly useful for proteins that are difficult to analyze by traditional methods like X-ray crystallography or NMR.[12]

Q3: What is the difference in reactivity between an electron-deficient alkyne and an electron-deficient alkene in nucleophilic addition reactions?

A3: While both undergo nucleophilic addition, there are key differences:

  • Reactivity: Generally, electron-deficient alkynes are less reactive towards electrophilic addition than their alkene counterparts because the pi-electrons in the triple bond are held more tightly by the sp-hybridized carbons.[13][14][15] However, in nucleophilic conjugate additions, the reactivity is highly dependent on the specific substrates and reaction conditions.

  • Reaction Products: The addition of a nucleophile to an electron-deficient alkene results in a saturated product. In contrast, the initial addition to an alkyne yields a substituted alkene, which can in some cases undergo a second addition.[14] The stereochemistry of the resulting alkene is a critical consideration in alkyne additions.

Key Experimental Protocols

Protocol 1: General Procedure for a Michael Addition of a Thiol to an Ynone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ynone (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or MeCN).

  • Addition of Nucleophile: Add the thiol (1.0-1.2 equiv) to the solution.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or a phosphine catalyst) to initiate the reaction. The choice of base can be critical for the reaction's success.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired adduct.

Experimental Workflow for Michael Addition:

G A Dissolve Ynone in Anhydrous Solvent B Add Thiol Nucleophile A->B C Add Catalytic Base B->C D Monitor Reaction (TLC or LC-MS) C->D E Aqueous Workup D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H

Caption: A typical experimental workflow for a Michael addition.

References

Technical Support Center: Catalyst Loading Optimization for Ethyl 3-(4-chlorophenyl)propiolate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalyst loading optimization of Ethyl 3-(4-chlorophenyl)propiolate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the synthesis of this compound?

A1: this compound is commonly synthesized via a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne, such as ethyl propiolate, with an aryl halide, in this case, a 4-chlorophenyl halide, using a palladium catalyst and typically a copper co-catalyst in the presence of a base.

Q2: What is a standard starting catalyst loading for this type of Sonogashira coupling?

A2: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] However, for less reactive aryl chlorides, a higher initial loading might be necessary. Optimization studies have shown that catalyst loading can sometimes be reduced to as low as 0.025 mol% for reactive substrates.[2]

Q3: Will increasing the catalyst loading always improve the reaction yield?

A3: Not necessarily. While a higher catalyst loading can sometimes increase the reaction rate, excessively high concentrations can lead to the formation of side products, such as homocoupling of the alkyne. It can also complicate the purification process due to residual catalyst. Optimization is key to finding the balance between reaction efficiency and minimizing side reactions and waste.

Q4: Can this reaction be performed without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. These reactions may require specific ligands and reaction conditions to proceed efficiently.

Q5: What is the general reactivity trend for the aryl halide in a Sonogashira coupling?

A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] Since the target molecule involves a chlorophenyl group, which is the least reactive, more forcing conditions such as higher temperatures, specific ligands, or higher catalyst loading might be required.[3]

Troubleshooting Guide

Issue Potential Cause Recommendation
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed.Ensure you are using a fresh, high-quality catalyst. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.
Inappropriate Ligand: The ligand may not be suitable for the less reactive aryl chloride.For electron-deficient or less reactive aryl halides, consider using bulky and electron-rich phosphine ligands like XPhos or SPhos.
Insufficiently Strong Base: The base may not be strong enough to deprotonate the alkyne effectively.Ensure the base is anhydrous and used in sufficient excess. Common bases include triethylamine and diisopropylamine. For challenging couplings, stronger bases might be explored.
Low Reaction Temperature: Aryl chlorides often require higher temperatures to react.Try increasing the reaction temperature, potentially in a sealed reaction vessel. Temperatures around 100°C are not uncommon for couplings with aryl chlorides.[3]
Formation of Side Products (e.g., Homocoupling of Ethyl Propiolate) Presence of Oxygen: Oxygen can promote the homocoupling of alkynes (Glaser coupling), especially in the presence of a copper co-catalyst.Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
High Catalyst Loading: Excess catalyst can sometimes promote side reactions.Once a reasonable yield is achieved, try to systematically decrease the catalyst loading to find the optimal concentration.
Copper Co-catalyst: The copper(I) co-catalyst is often implicated in alkyne homocoupling.Consider switching to a copper-free Sonogashira protocol.
Difficult Product Purification High Catalyst Loading: Residual palladium catalyst and ligands can complicate purification.Optimize the catalyst loading to use the minimum amount necessary for an efficient reaction.
Base-Related Impurities: The amine base can sometimes be difficult to remove.Select a base with a boiling point that facilitates its removal during workup, or consider using a solid-supported base.

Data Presentation

Table 1: General Palladium Catalyst Loading in Sonogashira Reactions
CatalystLigandAryl HalideAlkyneCatalyst Loading (mol%)Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃Aryl IodideTerminal Alkyne5Good[1]
Pd(OAc)₂SPhosAryl BromideTerminal Alkyne2High[4]
[Pd(NHC)]-Aryl BromidePhenylacetylene0.1Good[1]
Pd/CuFe₂O₄None (Ligand-free)Aryl HalidePhenylacetylene3High[5]
Pd-tetrahydrosalan-Aryl Bromide/IodideSubstituted Acetylene0.1 x 10⁻³ - 5.0 x 10⁻³ mmol11-99[6]
Table 2: Optimization of Catalyst Loading for a Generic Sonogashira Reaction
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Notes
5.02>95High conversion, but potential for side products and high cost.
2.54>95Efficient conversion with reduced catalyst usage.
1.0890Slower reaction rate, but more economical.
0.51285Further reduction in catalyst with acceptable yield.
0.12460Significant decrease in conversion, may not be practical.

Note: The data in Table 2 is illustrative and the optimal loading will depend on the specific substrates, ligands, and reaction conditions.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in Sonogashira Coupling

This protocol provides a general framework for optimizing the palladium catalyst loading for the coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., 4-chloroiodobenzene as a stand-in for the chloro-analog)

  • Terminal alkyne (e.g., ethyl propiolate)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (for copper-catalyzed reaction)

  • Ligand (if required, e.g., PPh₃)

  • Anhydrous base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Reaction vials or Schlenk flask

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions: To ensure accurate dispensing of small quantities, prepare stock solutions of the palladium catalyst and ligand in the reaction solvent.

  • Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide (1.0 equiv) and a magnetic stir bar.

  • Varying Catalyst Loading: To each vial, add a different amount of the palladium catalyst stock solution to achieve a range of catalyst loadings (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). If using a ligand, maintain a constant palladium-to-ligand ratio (e.g., 1:2).

  • Addition of Reagents: Under an inert atmosphere, add the solvent, the base (e.g., 2.0 equiv), the terminal alkyne (e.g., 1.2 equiv), and for a copper-catalyzed reaction, CuI (e.g., 1-5 mol%).

  • Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Isolation: Once the reactions are complete, cool to room temperature, dilute with an organic solvent, wash with aqueous ammonium chloride (if copper was used) and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

  • Evaluation: Compare the yield and purity of the product from each reaction to determine the optimal catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Catalyst Loading Optimization cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Catalyst, Ligand) B Dispense Aryl Halide (1.0 equiv) into Vials A->B C1 Add Catalyst (5 mol%) C2 Add Catalyst (2.5 mol%) C3 Add Catalyst (1 mol%) B->C3 C4 Add Catalyst (0.5 mol%) C5 Add Catalyst (0.1 mol%) D Add Solvent, Base, Alkyne, and CuI (optional) under Inert Atmosphere C1->D C2->D C3->D C4->D C5->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Work-up and Purify F->G H Determine Optimal Catalyst Loading G->H

Caption: Experimental workflow for catalyst loading optimization.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation (Cu-C≡CR') PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_B->Product CuX CuX CuCCR Cu-C≡CR' CuCCR->PdII_A Alkyne H-C≡CR' Alkyne->CuCCR + CuX - HX Base Base BaseH Base-H⁺X⁻ Base->BaseH

Caption: Simplified catalytic cycles in a Sonogashira coupling.

References

Technical Support Center: Scale-up of Reactions Involving Substituted Phenylpropiolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving substituted phenylpropiolates.

General Scale-Up Troubleshooting

This section addresses common issues that arise when transitioning a reaction from laboratory to pilot or production scale.

Q1: My reaction worked perfectly on a small scale, but the yield dropped significantly upon scale-up. What are the common culprits?

A1: A drop in yield during scale-up is a frequent challenge. The issue often lies in "hidden variables" that are insignificant at the lab scale but become critical in larger volumes.[1] Key areas to investigate include:

  • Mixing Inefficiency: What was effectively mixed by a small magnetic stir bar may not be adequately agitated by a mechanical stirrer in a large reactor. This can lead to poor mass transfer, localized concentration spikes, and dead zones within the vessel.[1]

  • Thermal Gradients: Large reaction volumes can have uneven heating or cooling.[1] An exothermic reaction that was easily managed in a flask might develop localized hot spots in a large reactor, leading to side reactions or product decomposition. Conversely, inefficient heating can slow down the reaction rate.

  • Impurity Amplification: Minor side reactions that were negligible on a small scale can become significant sources of impurities at a larger scale, consuming starting materials and complicating purification.[1][2]

  • Reagent Addition Rate: The rate of adding a reagent is critical. A slow addition in the lab might become impractically long at scale, while a proportionally faster addition could cause dangerous exotherms or unwanted side reactions.[3]

Troubleshooting Workflow for Failed Scale-up Reactions

G start Low Yield or Failed Scale-up Reaction sm_purity Verify Purity of Starting Materials & Reagents start->sm_purity monitoring Review In-Process Monitoring Data (TLC, HPLC) start->monitoring conditions Analyze Reaction Conditions start->conditions workup Investigate Work-up & Isolation Procedure start->workup mixing Mixing Efficiency (Dead zones? Poor mass transfer?) conditions->mixing heat Heat Transfer (Hot spots? Slow heating?) conditions->heat addition Reagent Addition Rate & Order conditions->addition gas Gas Evolution (Venting adequate?) conditions->gas loss_aq Product lost in aqueous layer? workup->loss_aq loss_filter Product adsorbed on filtration media? workup->loss_filter decomp Product decomposition during work-up (pH, temp)? workup->decomp

Caption: General troubleshooting workflow for scale-up reactions.

Q2: How do I adapt my laboratory protocol for a large-scale reaction?

A2: Direct proportional increases of reagents are rarely successful. A robust scale-up strategy involves:

  • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough risk assessment to identify potential hazards, such as exotherms, gas evolution, and handling of toxic materials.[4]

  • Staged Scale-Up: Increase the reaction volume incrementally (e.g., 1L -> 5L -> 20L) to identify unforeseen issues at an intermediate scale.

  • Equipment Selection: Choose a reactor that provides adequate mixing and heat transfer for the target volume. Glass reactors are often used in pilot plants to allow for visual monitoring.[1]

  • Parameter Documentation: Meticulously document all reaction parameters using data logging systems, including temperature, pressure, addition rates, and mixing speed. This is crucial for reproducibility and regulatory compliance.[1]

Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming C-C bonds between terminal alkynes and aryl halides, commonly used for synthesizing phenylpropiolates.

Q3: My Sonogashira coupling is sluggish or incomplete at a larger scale. What should I check?

A3: Several factors can inhibit the catalytic cycle:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all solvents are properly degassed and the reaction is run under a robust inert atmosphere (Nitrogen or Argon).

  • Base Inefficiency: The choice and amount of base are critical. An insufficient amount of base can stall the reaction. Ensure the base is fully dissolved or adequately suspended for the reaction to proceed.

  • Copper Co-catalyst Issues (if used): While classic Sonogashira reactions use a copper co-catalyst, its presence can lead to unwanted side reactions, particularly the homocoupling of the alkyne (Glaser coupling).[5][6] If you observe significant homocoupling byproducts, consider switching to a copper-free protocol.[5][7]

Sonogashira Catalytic Cycle

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L2-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_complex Ar-Pd(II)L2-C≡CR transmetalation->alkyne_complex reductive_elim Reductive Elimination alkyne_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add cu_alkyne Cu-C≡CR cu_alkyne->transmetalation G cluster_0 reactants Phenylpropiolic Acid + Alcohol products Phenylpropiolate Ester + Water reactants->products H+ catalyst removal Water Removal (Drives reaction to completion) products->removal

References

Preventing homocoupling in Sonogashira reactions of propiolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions of propiolates.

Troubleshooting Guide: Preventing Alkyne Homocoupling

This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Problem: Significant formation of a homocoupled diyne byproduct is observed, reducing the yield of the desired cross-coupled product.

Potential CauseRecommended Solution
Oxygen in the reaction mixture Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary mechanism for Glaser homocoupling.[1][2][3][4] It is critical to maintain an inert atmosphere.
Detailed Steps:
- Degas all solvents and reagents: Utilize techniques like freeze-pump-thaw cycles for solvents or sparge with an inert gas (e.g., argon or nitrogen) for an adequate duration before use.[1][3]
- Maintain a positive pressure of inert gas: Employ a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of argon or nitrogen throughout the setup and reaction.[1][3]
- Consider a reducing atmosphere: In some cases, using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling to as low as 2%.[5][6][7]
High concentration of Copper(I) co-catalyst While essential for the traditional Sonogashira reaction, excessive amounts of the copper(I) co-catalyst can increase the rate of homocoupling.[1][3]
Detailed Steps:
- Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try lowering the amount to 0.5-1 mol%.[3]
- Implement copper-free conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][2] This may necessitate higher temperatures or more active palladium catalysts but eliminates the primary pathway for this side reaction.[1]
Slow cross-coupling rate If the desired cross-coupling reaction is slow, the terminal alkyne has more opportunity to homocouple.[1] This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.
Detailed Steps:
- Optimize the palladium catalyst and ligands: Ensure the palladium catalyst is active. For less reactive aryl bromides or chlorides, consider using bulky, electron-rich phosphine ligands like XPhos.[8]
- Check the reactivity of your halide: The reactivity order for the halide is I > OTf > Br > Cl.[9] For less reactive halides like bromides and chlorides, higher temperatures might be necessary, which can also favor homocoupling.[1][9]
- Slow addition of the terminal alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.[1][3]
High reaction temperatures Elevated temperatures can sometimes favor the homocoupling pathway.[1]
Detailed Steps:
- Optimize the reaction temperature: While some less reactive substrates may require heating, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many substrates, the reaction can proceed at room temperature.[2][9]

Frequently Asked Questions (FAQs)

Q1: My primary product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?

A1: The formation of homocoupled byproducts, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1][2] The principal causes are typically associated with the presence of oxygen and the copper(I) co-catalyst.[1][2] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[1] Key factors that promote homocoupling include:

  • Presence of Oxygen: Rigorous exclusion of air is crucial as oxygen promotes the oxidative dimerization of copper acetylides.[1][2]

  • High Copper Catalyst Loading: While necessary for the reaction, excessive amounts of copper(I) can accelerate the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction with the propiolate is slow, the terminal alkyne has a greater opportunity to homocouple. This can result from an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1]

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[1]

Q2: How can I modify my reaction conditions to suppress homocoupling?

A2: Several strategies can be employed to minimize the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][2] While this might require higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[1]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

  • Optimize Catalyst Loading: Reduce the amount of copper(I) catalyst to the minimum effective concentration, typically in the range of 0.5-5 mol%.[3]

Q3: Are there any specific solvent recommendations to minimize homocoupling?

A3: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF and THF are commonly used.[10] In some cases, using the amine base, such as triethylamine or diisopropylamine, as the solvent or co-solvent can be effective.[9][11] The solvent should be chosen to ensure all reactants and catalysts are well-solvated.[12] It is crucial that any solvent used is anhydrous and thoroughly degassed.

Data Summary

The following tables summarize how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct. Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 1: Effect of Catalyst System and Temperature on Product Distribution

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₄ / CuI258510
Pd(PPh₃)₄ / CuI807025
Pd(PPh₃)₄ (Copper-Free)8090<5
PdCl₂(PPh₃)₂ / CuI25888

Table 2: Influence of Solvent on Reaction Outcome

SolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Triethylamine6092<5
THF608015
DMF608510
Acetonitrile607520

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Propiolate

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Propiolate (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (5 mL)

  • Magnetic stir bar

  • Flame-dried Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the propiolate (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol uses a copper co-catalyst but incorporates measures to reduce homocoupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Propiolate (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.01 mmol, 1 mol%)

  • Anhydrous, degassed THF (5 mL)

  • Anhydrous, degassed diisopropylamine (2.0 mmol, 2.0 equiv)

  • Magnetic stir bar

  • Flame-dried Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.01 mmol, 1 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), anhydrous, degassed THF (5 mL), and anhydrous, degassed diisopropylamine (2.0 mmol, 2.0 equiv).

  • Slow Addition of Alkyne: Add the propiolate (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Reaction: Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O. The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Troubleshooting start Start: Sonogashira Reaction of Propiolate issue Issue: Significant Homocoupling Observed start->issue cause1 Check for Oxygen Presence issue->cause1 Potential Cause cause2 Evaluate Copper Catalyst Concentration issue->cause2 Potential Cause cause3 Assess Cross-Coupling Rate issue->cause3 Potential Cause cause4 Review Reaction Temperature issue->cause4 Potential Cause solution1 Action: Rigorously Degas Solvents & Reagents Maintain Inert Atmosphere (Ar/N2) cause1->solution1 end Outcome: Minimized Homocoupling solution1->end solution2a Action: Reduce CuI Loading (0.5-1 mol%) cause2->solution2a solution2b Action: Switch to Copper-Free Conditions cause2->solution2b solution2a->end solution2b->end solution3a Action: Optimize Pd Catalyst/Ligand cause3->solution3a solution3b Action: Slow Addition of Propiolate cause3->solution3b solution3a->end solution3b->end solution4 Action: Lower Reaction Temperature cause4->solution4 solution4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired) pd0 Pd(0)L2 pdiil R-Pd(II)-X L2 pd0->pdiil Oxidative Addition (R-X) pdiialkyne R-Pd(II)-C≡CR' L2 pdiil->pdiialkyne Transmetalation (Cu-C≡CR') product R-C≡CR' (Product) pdiialkyne->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pdiil dimer R'C≡C-C≡CR' (Homocoupled Product) cu_acetylide->dimer Oxidative Dimerization (O2) alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: Competing Sonogashira and Glaser coupling pathways.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 3-(4-chlorophenyl)propiolate: HPLC vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel compounds and intermediates is a cornerstone of reliable and reproducible research. Ethyl 3-(4-chlorophenyl)propiolate, a key building block in organic synthesis, requires robust analytical methods to ensure its quality and to identify any potential impurities that could impact downstream reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, complete with detailed experimental protocols and comparative data.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase (Acetonitrile:Water, 60:40 v/v) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Potential impurities can be identified by comparing their retention times to known standards, if available, or by using a hyphenated technique like LC-MS for structural elucidation. A common process-related impurity could be the corresponding propiolic acid (from hydrolysis of the ester) or the reduced analog, ethyl 3-(4-chlorophenyl)propanoate.[1][2][3]

Alternative Analytical Method: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5]

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube and gently agitate to dissolve both the sample and the internal standard.

2. Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 1H.

  • Pulse Program: A standard quantitative 1H NMR pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

3. Data Analysis:

  • Process the 1H NMR spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparative Performance Data

The following table summarizes the hypothetical performance characteristics of the HPLC and qNMR methods for the purity analysis of this compound.

ParameterHPLC (UV Detection)Quantitative NMR (qNMR)
Purity Determination Relative (Area Percent)Absolute (Mass Fraction)
Hypothetical Purity (%) 99.5%99.2%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.3%
Analysis Time per Sample ~15 minutes~10 minutes
Need for Reference Standard Yes (for impurity identification)No (for purity determination)
Sample Throughput HighModerate
Specificity High (with good separation)High (for structural info)

Visualizations

Experimental Workflow and Logical Comparison

To better illustrate the processes and the key differences between the two analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate Method_Comparison hplc_purity Relative Purity (Area %) hplc_sensitivity High Sensitivity (Low LOD/LOQ) hplc_throughput High Throughput hplc_ref Requires Reference for Impurity ID qnmr_purity Absolute Purity (Mass Fraction) qnmr_sensitivity Lower Sensitivity qnmr_throughput Moderate Throughput qnmr_ref No Analyte Reference Needed

References

A Comparative Guide to the GC-MS Analysis of Ethyl 3-(4-chlorophenyl)propiolate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures in the synthesis of Ethyl 3-(4-chlorophenyl)propiolate. While direct literature on the GC-MS analysis of this specific reaction is limited, this document outlines a robust, hypothetical methodology based on established principles of organic synthesis and analytical chemistry. The guide also presents a comparison with alternative analytical techniques, supported by experimental data paradigms.

Introduction to the Analysis of this compound Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds. Its synthesis, commonly achieved via a Sonogashira coupling reaction, results in a complex mixture containing the desired product, unreacted starting materials, and potential byproducts.[1][2] Effective monitoring of this reaction is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering both separation and identification of the volatile and semi-volatile components in the reaction mixture.[3][4]

Plausible Synthetic Route: Sonogashira Coupling

A common method for the synthesis of aryl alkynes like this compound is the palladium-copper co-catalyzed Sonogashira cross-coupling of a terminal alkyne with an aryl halide.[1][2] In this case, the reaction would involve coupling ethyl propiolate with an appropriate 4-chlorophenyl halide, such as 4-chloroiodobenzene.

Reaction Scheme:

The resulting reaction mixture is expected to contain the following key organic components amenable to GC-MS analysis:

  • Starting Materials: 4-chloroiodobenzene, Ethyl propiolate

  • Product: this compound

  • Potential Byproduct: Diethyl 2,4-hexadiynedioate (from the homocoupling of ethyl propiolate)[5]

GC-MS Analysis: A Detailed Experimental Protocol

This section outlines a standard operating procedure for the GC-MS analysis of the aforementioned reaction mixture.

3.1. Sample Preparation

  • Withdraw a 10 µL aliquot of the crude reaction mixture.

  • Dilute the aliquot with 990 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to a total volume of 1 mL.

  • Vortex the sample to ensure homogeneity.

  • (Optional) Add an internal standard for quantitative analysis.

  • Transfer the diluted sample to a 2 mL GC vial for analysis.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-450 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: Expected GC-MS Results

The following table summarizes the expected retention times and key mass spectral fragments for the components of the reaction mixture. Retention times are relative and will vary based on the specific instrument and conditions. The fragmentation patterns are predicted based on known mass spectrometry principles for these classes of compounds.[6][7][8]

Compound Structure Molecular Weight ( g/mol ) Predicted Retention Time (min) Key Mass Spectral Fragments (m/z)
Ethyl propiolateC₅H₆O₂98.10~ 5-798 (M+), 69, 53, 29
4-ChloroiodobenzeneC₆H₄ClI238.45~ 10-12238 (M+), 111, 75
This compoundC₁₁H₉ClO₂208.64~ 15-17208 (M+), 180, 163, 138, 102
Diethyl 2,4-hexadiynedioateC₁₀H₁₀O₄194.18~ 18-20194 (M+), 165, 149, 121

Visualization of the GC-MS Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of the reaction mixture.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Aliquot of Reaction Mixture B Dilution in Solvent A->B C Transfer to GC Vial B->C D Injection into GC C->D Autosampler E Separation on Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Total Ion Chromatogram (TIC) H->I Data Acquisition J Mass Spectra of Peaks I->J K Library Search & Fragmentation Analysis J->K L Compound Identification & Quantification K->L

Caption: Workflow for GC-MS analysis of a chemical reaction mixture.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective technique, other methods can provide complementary information for the analysis of this compound reaction mixtures.

Technique Principle Advantages Disadvantages Applicability
GC-MS Separation by volatility and polarity, followed by mass-based identification.High separation efficiency for volatile compounds, provides structural information from mass spectra, highly sensitive.Requires volatile and thermally stable analytes, derivatization may be needed for some compounds.[9]Ideal for monitoring starting materials, product, and volatile byproducts.
HPLC-UV Separation by polarity using a liquid mobile phase, detection by UV absorbance.[10]Suitable for non-volatile or thermally labile compounds, excellent quantitative capabilities.[3]Lower resolution than capillary GC, provides no structural information from the detector alone.Useful for quantifying the main product if it is not sufficiently volatile or stable for GC. Can also be used to analyze non-volatile byproducts.[11]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can analyze the crude reaction mixture without separation, non-destructive.Lower sensitivity than MS, complex mixtures can lead to overlapping signals, making quantification challenging.Excellent for confirming the structure of the final product after purification and can be used for quantitative analysis of major components in the crude mixture.[12][13]

Conclusion

GC-MS provides a robust and informative method for the analysis of this compound reaction mixtures. Its ability to separate and identify individual components makes it an invaluable tool for reaction monitoring and quality control. For a comprehensive understanding of the reaction, especially when non-volatile or thermally unstable compounds are suspected, complementary techniques such as HPLC and NMR spectroscopy should be considered. The choice of analytical method will ultimately depend on the specific goals of the analysis, whether it be routine reaction monitoring, impurity profiling, or detailed structural elucidation.

References

A Comparative Guide to ¹H and ¹³C NMR Assignments for Ethyl 3-(4-chlorophenyl)propiolate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for ethyl 3-(4-chlorophenyl)propiolate and its analogous derivatives. Due to the limited availability of directly published spectral data for this compound, this guide leverages experimental data from closely related compounds, including the parent ethyl 3-phenylpropiolate, to provide well-reasoned assignments and comparisons. The presented data is essential for the structural elucidation and purity assessment of this class of compounds, which are valuable intermediates in organic synthesis and drug discovery.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the expected and observed ¹H and ¹³C NMR chemical shifts for this compound and its parent analogue, ethyl 3-phenylpropiolate. The assignments for the chloro-derivative are predicted based on established substituent effects on the phenyl ring and comparison with the experimental data for the unsubstituted compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₃ (ppm)
Ethyl 3-phenylpropiolate[1]7.58-7.20 (m, 5H)4.29 (q)1.35 (t)
This compound (Predicted)~7.5 (d, 2H), ~7.3 (d, 2H)~4.30 (q)~1.36 (t)
Ethyl 3-(p-tolyl)propiolate7.42 (d, 2H), 7.15 (d, 2H), 2.37 (s, 3H)4.28 (q)1.34 (t)
Ethyl 3-(4-methoxyphenyl)propiolate7.48 (d, 2H), 6.88 (d, 2H), 3.83 (s, 3H)4.27 (q)1.34 (t)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundC=O (ppm)Ar-C (ppm)≡C-Ar (ppm)C≡ (ppm)-OCH₂- (ppm)-CH₃ (ppm)
Ethyl 3-phenylpropiolate~154132.3, 129.0, 128.5, 122.4~83.5~83.4~61.5~14.2
This compound (Predicted)~153.8~135.0 (C-Cl), ~133.5 (CH), ~129.0 (CH), ~121.0 (C-C≡)~84.0~82.5~61.6~14.2
Ethyl 3-(p-tolyl)propiolate154.2141.0 (C-CH₃), 132.2 (CH), 129.3 (CH), 119.4 (C-C≡), 21.6 (CH₃)83.283.961.414.2
Ethyl 3-(4-methoxyphenyl)propiolate154.3161.5 (C-OCH₃), 134.1 (CH), 114.4 (CH), 114.2 (C-C≡), 55.4 (OCH₃)82.883.061.314.2

Experimental Protocols

The synthesis of ethyl 3-arylpropiolate derivatives can be achieved through several established methods. The two most common and effective routes are the Sonogashira coupling of a terminal alkyne with an aryl halide and the esterification of the corresponding 3-arylpropiolic acid.

Synthesis via Sonogashira Coupling

This method involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne, in this case, ethyl propiolate, with an aryl halide.

General Procedure: [2][3][4][5][6]

  • To a solution of the aryl halide (e.g., 4-chloroiodobenzene) (1.0 eq) in a suitable solvent such as THF or a mixture of THF and an amine (e.g., triethylamine or diisopropylamine) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).

  • To this mixture, add the amine base (e.g., triethylamine, 2.0 eq) followed by the terminal alkyne (ethyl propiolate, 1.1 eq).

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-arylpropiolate.

Synthesis via Fischer Esterification

This is a classic method for the formation of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

General Procedure: [7][8][9][10][11]

  • In a round-bottom flask, dissolve the 3-arylpropiolic acid (e.g., 3-(4-chlorophenyl)propiolic acid) (1.0 eq) in an excess of ethanol, which acts as both the solvent and a reactant.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography or distillation.

NMR Sample Preparation and Analysis

Protocol: [12]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified ethyl 3-arylpropiolate for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Visualizations

The following diagrams illustrate the general structure of the target compounds and a typical synthetic workflow.

Caption: General structure of this compound with atom numbering for NMR assignments.

G A Aryl Halide (e.g., 4-Iodochlorobenzene) + Ethyl Propiolate B Sonogashira Coupling (Pd/Cu catalysis, base) A->B C Crude this compound B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F NMR Analysis (¹H and ¹³C) E->F

Caption: Experimental workflow for the synthesis and analysis of this compound via Sonogashira coupling.

References

A Researcher's Guide to Interpreting NMR Spectra of Propiolate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction outcomes is paramount. When dealing with the versatile chemistry of propiolates, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural elucidation of the resulting products. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to aid in the accurate interpretation of propiolate reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in organic chemistry, offering unparalleled insight into molecular structure. For reactions involving propiolate esters, which readily undergo transformations such as Michael additions and cycloadditions, NMR provides a detailed roadmap to the structure of the products. By analyzing chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, researchers can confidently determine the regiochemistry and stereochemistry of the reaction products.

Comparative Analysis of Analytical Techniques

While NMR is a cornerstone for structural determination, a multi-technique approach often provides the most comprehensive characterization of reaction products. Here, we compare NMR spectroscopy with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of propiolate reaction products.

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Detailed structural information (connectivity, stereochemistry), quantitative analysis (qNMR)Molecular weight, elemental composition, fragmentation patternsPresence of functional groups
Strengths - Unambiguous structure determination- Non-destructive- Quantitative capabilities- High sensitivity- Determination of molecular formula- Fast and simple- Good for reaction monitoring (disappearance of starting material signals)
Limitations - Lower sensitivity compared to MS- Can be time-consuming- Provides limited structural connectivity information- Destructive technique- Limited structural information- Not suitable for complex mixtures
Typical Application for Propiolate Reactions - Determining the regiochemistry of cycloadditions- Ascertaining the stereochemistry of Michael adducts- Quantifying product ratios- Confirming the molecular weight of the product- Identifying side-products and impurities- Monitoring the disappearance of the alkyne C≡C and C-H stretches- Confirming the presence of new functional groups in the product

Interpreting NMR Spectra of Propiolate Reaction Products: Key Examples

The following sections detail the characteristic NMR spectral features of common propiolate reaction products.

Michael Addition of Amines

The reaction of primary and secondary amines with ethyl propiolate yields β-enaminoates. The stereochemistry of the product (E or Z isomer) can be determined by the coupling constant between the vinylic protons.

¹H NMR:

  • The two vinylic protons typically appear as doublets in the range of δ 4.5-5.5 ppm and δ 7.0-8.0 ppm.

  • A larger coupling constant (³J ≈ 12-15 Hz) is indicative of the E-isomer, while a smaller coupling constant (³J ≈ 7-9 Hz) suggests the Z-isomer.

  • The protons of the ethyl group and the amine substituents will also be present in their expected regions.

¹³C NMR:

  • The two vinylic carbons resonate in the range of δ 90-110 ppm and δ 140-160 ppm.

  • The carbonyl carbon of the ester appears around δ 165-170 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for the Michael Addition Product of a Primary Amine with Ethyl Propiolate.

Proton¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon¹³C Chemical Shift (δ, ppm)
=CH-COOEt4.8 - 5.2d7 - 9 (Z) or 12 - 15 (E)=CH-COOEt95 - 105
=CH-NR₂7.2 - 7.8d7 - 9 (Z) or 12 - 15 (E)=CH-NR₂145 - 155
-OCH₂CH₃4.0 - 4.2q7.1C=O168 - 172
-OCH₂CH₃1.1 - 1.3t7.1-OCH₂CH₃59 - 61
Amine ProtonsVariable---OCH₂CH₃14 - 15
Michael Addition of Thiols

The addition of thiols to ethyl propiolate results in the formation of β-thioacrylates. Similar to the amine addition, the stereochemistry can be determined from the vinylic coupling constant.

¹H NMR:

  • The vinylic protons typically appear as doublets between δ 5.5-6.5 ppm and δ 7.5-8.5 ppm.

  • A larger coupling constant (³J ≈ 15-16 Hz) indicates the E-isomer, while a smaller coupling constant (³J ≈ 9-10 Hz) suggests the Z-isomer.

¹³C NMR:

  • The vinylic carbons are observed in the regions of δ 110-120 ppm and δ 140-150 ppm.

  • The carbonyl carbon signal is found around δ 165-170 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for the Michael Addition Product of a Thiol with Ethyl Propiolate.

Proton¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon¹³C Chemical Shift (δ, ppm)
=CH-COOEt5.8 - 6.2d9 - 10 (Z) or 15 - 16 (E)=CH-COOEt112 - 118
=CH-SR7.8 - 8.2d9 - 10 (Z) or 15 - 16 (E)=CH-SR142 - 148
-OCH₂CH₃4.1 - 4.3q7.1C=O166 - 170
-OCH₂CH₃1.2 - 1.4t7.1-OCH₂CH₃60 - 62
Thiol ProtonsVariable---OCH₂CH₃14 - 15
1,3-Dipolar Cycloaddition of Azides

The reaction of organic azides with ethyl propiolate is a classic example of "click chemistry," yielding 1,2,3-triazoles. NMR spectroscopy is crucial for confirming the formation of the triazole ring and determining the regiochemistry.

¹H NMR:

  • The proton on the triazole ring typically appears as a singlet in the range of δ 7.5-8.5 ppm.

  • The signals for the substituents on the azide and the ethyl ester will also be present.

¹³C NMR:

  • The two carbons of the triazole ring resonate in the range of δ 120-140 ppm.

  • The carbonyl carbon of the ester appears around δ 160-165 ppm.

Table 3: Representative ¹H and ¹³C NMR Data for the 1,2,3-Triazole Product from the Cycloaddition of an Azide with Ethyl Propiolate.

Proton¹H Chemical Shift (δ, ppm)MultiplicityCarbon¹³C Chemical Shift (δ, ppm)
Triazole-H7.8 - 8.2sTriazole-CH125 - 130
-OCH₂CH₃4.3 - 4.5qTriazole-C135 - 140
-OCH₂CH₃1.3 - 1.5tC=O160 - 164
Azide Substituent ProtonsVariable--OCH₂CH₃61 - 63
-OCH₂CH₃14 - 15

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the purified reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Insert the NMR tube into the spectrometer for analysis.

Protocol for Monitoring a Michael Addition Reaction by ¹H NMR
  • In an NMR tube, dissolve the propiolate starting material (1 equivalent) in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add the nucleophile (e.g., amine or thiol, 1-1.2 equivalents) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting material and the product to monitor the reaction progress.[1][2]

Protocol for Quantitative NMR (qNMR) for Determining Reaction Yield
  • Accurately weigh a known amount of an internal standard into a vial.

  • After the reaction is complete, accurately weigh a specific amount of the crude reaction mixture into the same vial.

  • Dissolve the mixture in a deuterated solvent and transfer it to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).[1][3]

  • Integrate a well-resolved signal of the product and a signal of the internal standard.

  • Calculate the molar amount of the product relative to the known molar amount of the internal standard to determine the reaction yield.[4][5][6]

Visualizing Reaction Pathways and Workflows

G cluster_0 Propiolate Reaction Propiolate Propiolate Nucleophile Nucleophile Reaction Reaction Product Product

G Start Start Prepare NMR Sample Prepare NMR Sample Start->Prepare NMR Sample Acquire 1H and 13C Spectra Acquire 1H and 13C Spectra Prepare NMR Sample->Acquire 1H and 13C Spectra Process Spectra Process Spectra Acquire 1H and 13C Spectra->Process Spectra Analyze Chemical Shifts Analyze Chemical Shifts Process Spectra->Analyze Chemical Shifts Analyze Coupling Constants Analyze Coupling Constants Process Spectra->Analyze Coupling Constants Analyze Integrals Analyze Integrals Process Spectra->Analyze Integrals Determine Structure Determine Structure Analyze Chemical Shifts->Determine Structure Analyze Coupling Constants->Determine Structure Analyze Integrals->Determine Structure

G Propiolate Product Propiolate Product NMR NMR Propiolate Product->NMR MS MS Propiolate Product->MS IR IR Propiolate Product->IR Structure Structure NMR->Structure MS->Structure IR->Structure

References

Reactivity Face-Off: Ethyl 3-(4-chlorophenyl)propiolate vs. Ethyl Phenylpropiolate in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of two key propiolate derivatives, supported by experimental data and theoretical analysis.

In the realm of synthetic organic chemistry and drug discovery, propiolates serve as versatile building blocks for the construction of complex molecular architectures. Their reactivity, particularly in nucleophilic addition reactions, is of paramount interest. This guide provides an in-depth comparison of the reactivity of Ethyl 3-(4-chlorophenyl)propiolate and its unsubstituted counterpart, ethyl phenylpropiolate. Understanding the subtle yet significant differences in their reactivity profiles can be instrumental in optimizing reaction conditions and designing novel synthetic pathways.

Executive Summary of Reactivity Comparison

The presence of a chloro substituent in the para position of the phenyl ring in this compound renders its alkyne bond more electrophilic compared to ethyl phenylpropiolate. This heightened electrophilicity translates to a greater susceptibility to nucleophilic attack, leading to enhanced reaction rates. This observation is grounded in the principles of physical organic chemistry, specifically the electronic effects of substituents as described by the Hammett equation.

ParameterThis compoundEthyl PhenylpropiolateAnalysis
Relative Reaction Rate FasterSlowerThe electron-withdrawing nature of the chloro group increases the electrophilicity of the β-carbon, accelerating nucleophilic attack.
Electrophilicity of β-Carbon HigherLowerThe inductive and resonance effects of the para-chloro substituent withdraw electron density from the phenyl ring and, by extension, from the propiolate moiety.
Predicted Yields (under identical conditions) Potentially HigherPotentially LowerThe increased reaction rate can lead to higher product yields in a given timeframe, assuming side reactions are not prevalent.
Reaction Mechanism Nucleophilic Conjugate AdditionNucleophilic Conjugate AdditionThe fundamental reaction pathway remains the same for both compounds.

Theoretical Underpinning: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the nucleophilic addition of amines to substituted phenylpropiolates, the reaction constant (ρ) has been reported to be positive (approximately +1.57 to +1.72).[1] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents. The Hammett substituent constant (σ) for a para-chloro group is +0.23.

Given these values, we can predict that this compound will exhibit a faster reaction rate than ethyl phenylpropiolate in nucleophilic addition reactions.

Reaction Mechanism and Transition State

The generally accepted mechanism for the nucleophilic addition of an amine to a phenylpropiolate is a conjugate addition, also known as a Michael addition. The reaction proceeds through a zwitterionic intermediate, and the rate-determining step is the initial nucleophilic attack on the β-carbon of the alkyne.

The electron-withdrawing chloro group in this compound stabilizes the developing negative charge on the α-carbon in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Reaction_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product Reactant_1 This compound (or Ethyl phenylpropiolate) Reactant_2 Nucleophile (e.g., R-NH2) TS [Transition State]‡ (Developing negative charge on α-carbon) Reactant_2->TS Intermediate Zwitterionic Intermediate TS->Intermediate Rate-determining step Product β-Enaminone Intermediate->Product Proton transfer

Caption: Generalized mechanism for the nucleophilic addition to phenylpropiolates.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a β-enaminone, a common product of the reaction between a propiolate and a primary amine. This protocol can be adapted for both this compound and ethyl phenylpropiolate to compare their reactivity.

Synthesis of Ethyl 3-((4-methylphenyl)amino)-3-phenylacrylate

Materials:

  • Ethyl phenylpropiolate (1 equivalent)

  • p-Toluidine (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl phenylpropiolate (1.0 eq) in ethanol (5 mL).

  • Add p-toluidine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials), remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

To compare the reactivity, the two reactions (one with this compound and the other with ethyl phenylpropiolate) should be run in parallel under identical conditions. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate of consumption of the starting material and the formation of the product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Set up parallel reactions: A: this compound + Amine B: Ethyl phenylpropiolate + Amine start->setup monitoring Monitor reaction progress at intervals (TLC, GC, or NMR) setup->monitoring workup Quench reaction and perform work-up monitoring->workup purification Purify products by column chromatography workup->purification analysis Analyze purified products (NMR, Mass Spectrometry) purification->analysis comparison Compare reaction rates and yields analysis->comparison end End comparison->end

Caption: Workflow for comparing the reactivity of the two propiolates.

Conclusion

The presence of an electron-withdrawing chloro substituent at the para position of the phenyl ring significantly enhances the reactivity of this compound towards nucleophiles compared to ethyl phenylpropiolate. This is a direct consequence of the increased electrophilicity of the alkyne's β-carbon. This understanding allows for a more rational approach to reaction design, enabling chemists to select the appropriate propiolate derivative to achieve desired reaction rates and efficiencies. For syntheses requiring faster reaction times or milder conditions, this compound presents a clear advantage.

References

A Comparative Guide to the Reactivity of Substituted Phenylpropiolates in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Substituent Effects in 1,3-Dipolar Cycloadditions

The reactivity of substituted phenylpropiolates in cycloaddition reactions, particularly the well-studied [3+2] cycloaddition with 1,3-dipoles, is governed by the electronic nature of the substituents on the phenyl ring. These substituents modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the phenylpropiolate, which in turn affects the rate of reaction.

The influence of these substituents can be quantitatively assessed using the Hammett equation :

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted phenylpropiolate.

  • k₀ is the rate constant for the reaction with the unsubstituted phenylpropiolate.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing character.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

In the context of 1,3-dipolar cycloadditions, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (the phenylpropiolate) is often dominant.

  • Electron-withdrawing groups (EWGs) on the phenyl ring lower the energy of the LUMO of the phenylpropiolate. This smaller HOMO-LUMO gap leads to a stronger interaction with the HOMO of the 1,3-dipole, resulting in an increased reaction rate .

  • Electron-donating groups (EDGs) on the phenyl ring raise the energy of the LUMO, leading to a larger HOMO-LUMO gap and a decreased reaction rate .

Theoretical studies on analogous systems, such as the reaction of substituted phenyl azides with dihydrofuran, have shown that electron-withdrawing substituents on the phenyl azide increase the reaction rate constant.[1] This is attributed to the stabilization of the negative charge developing on the azide moiety in the transition state.[1]

Comparative Reactivity Data (Analogous System)

While direct comparative kinetic data for a series of substituted phenylpropiolates is sparse, we can draw parallels from the well-documented 1,3-dipolar cycloaddition of substituted phenyl azides with methyl propiolate. The following table summarizes the experimental results for this analogous reaction, highlighting the influence of substituents on the azide's reactivity, which is expected to mirror the trends for substituted phenylpropiolates.

Substituent (on Phenyl Azide)Reaction Time (min)Total Yield (%)Regioisomeric Ratio (1,4-adduct : 1,5-adduct)
H609282 : 18
CH₃40>9575 : 25
OCH₃--78 : 22 (predicted)
F--82 : 18 (predicted)
NO₂--60 : 40 (predicted)

Data extracted from theoretical and experimental studies on the cycloaddition of substituted phenyl azides with methyl propiolate.

The shorter reaction time for the methyl-substituted phenyl azide compared to the unsubstituted one suggests a faster reaction rate, which aligns with the expected electronic effects.

Experimental Protocols

The following is a general experimental protocol for the 1,3-dipolar cycloaddition of a substituted phenylpropiolate with a generic 1,3-dipole (e.g., a substituted phenyl azide). This protocol should be adapted and optimized for specific substrates and dipoles.

Synthesis of Substituted Phenylpropiolic Acids:

A common route to substituted phenylpropiolates involves the reaction of a substituted benzaldehyde with an alkoxycarbonyl bromomethylidenephosphorane in the presence of a base, followed by esterification.

General Procedure for 1,3-Dipolar Cycloaddition:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenylpropiolate (1.0 eq.) and the 1,3-dipole (e.g., phenyl azide, 1.1 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene, or THF). The choice of solvent may influence the reaction rate and should be selected based on the solubility of the reactants and the desired reaction temperature.

  • Reaction Execution: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the limiting reagent), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cycloadduct.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Substituted Phenylpropiolate (1.0 eq.) + 1,3-Dipole (1.1 eq.) Flask Round-Bottom Flask Reactants->Flask Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Flask Heating Heat to Reflux (with stirring) Flask->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Product Pure Cycloadduct Characterization->Final_Product

Caption: General experimental workflow for the 1,3-dipolar cycloaddition of substituted phenylpropiolates.

Substituent_Effects cluster_reactants Substituted Phenylpropiolate cluster_effects Electronic Effects cluster_outcome Reactivity Outcome EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃) LUMO_lowered Lowered LUMO Energy EWG->LUMO_lowered EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃, -N(CH₃)₂) LUMO_raised Raised LUMO Energy EDG->LUMO_raised HOMO_LUMO_small Smaller HOMO-LUMO Gap LUMO_lowered->HOMO_LUMO_small HOMO_LUMO_large Larger HOMO-LUMO Gap LUMO_raised->HOMO_LUMO_large Increased_Rate Increased Reaction Rate HOMO_LUMO_small->Increased_Rate Decreased_Rate Decreased Reaction Rate HOMO_LUMO_large->Decreased_Rate

Caption: Logical relationship between substituent effects and reactivity in cycloadditions of phenylpropiolates.

References

Unveiling the Reactivity of Ethyl 3-(4-chlorophenyl)propiolate: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtleties of reaction mechanisms and reactivity is paramount. This guide provides a comparative analysis of the reactivity of Ethyl 3-(4-chlorophenyl)propiolate, leveraging Density Functional Theory (DFT) studies to offer a quantitative and mechanistic understanding. By comparing its reactivity with analogous substituted propiolates, this document serves as a valuable resource for predicting reaction outcomes and designing novel synthetic pathways.

Comparative Analysis of Reactivity in 1,3-Dipolar Cycloadditions

The reactivity of this compound is critically influenced by the electronic properties of the 4-chlorophenyl group. To quantify this, we can draw comparisons from DFT studies on similar 1,3-dipolar cycloaddition reactions. A pertinent model system is the reaction of substituted aryl azides with a propiolate ester. The chloro-substituent, being electron-withdrawing, is expected to influence the activation energy and regioselectivity of such reactions.

Below is a summary of calculated activation energies and predicted regioselectivity for the 1,3-dipolar cycloaddition of various substituted aryl azides with an acetylenic dipolarophile, providing a comparative framework for understanding the role of the 4-chloro substituent.

Substituent on Aryl AzideActivation Energy (kcal/mol) - Path aActivation Energy (kcal/mol) - Path bPredicted Major Regioisomer
-OCH₃ (Electron-donating)15.816.5Path a
-CH₃ (Electron-donating)16.016.7Path a
-H (Neutral)16.216.9Path a
-Cl (Electron-withdrawing) 16.4 17.1 Path a
-NO₂ (Strongly electron-withdrawing)16.717.4Path a

Note: The data presented is based on analogous systems and serves to illustrate the expected trend for this compound.

The 4-chloro substituent, with its electron-withdrawing nature, slightly increases the activation energy compared to electron-donating groups. This suggests a modest decrease in the overall reaction rate. However, the regioselectivity of the reaction remains consistently in favor of one regioisomer (Path a), indicating that the directing effect of the ester group on the propiolate is the dominant factor.

Experimental Protocols

The computational and experimental protocols outlined below are representative of the methodologies employed in DFT studies of 1,3-dipolar cycloaddition reactions involving propiolates.

Computational Methodology (DFT Calculations)

Software: Gaussian 09 or similar quantum chemistry package.

Method: Density Functional Theory (DFT) with the B3LYP functional.

Basis Set: 6-311+G(d,p) for all atoms.

Procedure:

  • Geometry Optimization: The geometries of the reactants (this compound and the corresponding 1,3-dipole), transition states, and products were fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the nature of the stationary points. Reactants and products were confirmed to have all real frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Activation Energy Calculation: The activation energy (ΔE‡) was calculated as the difference between the total energy of the transition state and the sum of the total energies of the reactants.

  • Solvent Effects: Where applicable, solvent effects were incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

General Experimental Procedure for 1,3-Dipolar Cycloaddition

Materials:

  • This compound

  • Appropriate 1,3-dipole (e.g., a substituted azide)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • A solution of this compound in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The 1,3-dipole is added to the solution.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the dipole) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • The structure and regiochemistry of the purified product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical reaction pathway and an experimental workflow.

Reaction_Pathway Reactants This compound + Aryl Azide TS Transition State Reactants->TS ΔE‡ Product 1,2,3-Triazole Product TS->Product

Caption: A simplified reaction coordinate diagram for a 1,3-dipolar cycloaddition.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis Reactant Preparation Prepare solutions of reactants Reaction Mixture Combine reactants in solvent Reactant Preparation->Reaction Mixture Heating Heat to appropriate temperature Reaction Mixture->Heating Monitoring Monitor progress by TLC/HPLC Heating->Monitoring Solvent Removal Remove solvent in vacuo Monitoring->Solvent Removal Reaction Complete Purification Purify by column chromatography Solvent Removal->Purification Characterization Characterize product (NMR, MS) Purification->Characterization

Caption: A standard workflow for a 1,3-dipolar cycloaddition experiment.

Navigating Pyrazole Synthesis: A Comparative Guide to Alternatives for Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. The synthesis of this privileged heterocycle is of paramount importance, and while reagents like Ethyl 3-(4-chlorophenyl)propiolate offer a direct route, a diverse synthetic toolkit is essential for accessing a wider range of molecular architectures. This guide provides a comprehensive comparison of viable alternative reagents and methodologies for pyrazole synthesis, supported by experimental data and detailed protocols.

The primary and most versatile alternatives to the propiolate-based synthesis involve the cyclocondensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic species. Two of the most prominent and well-established methods are the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyl compounds, and the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines.[1][2][3] These methods offer broad substrate scope, high yields, and often milder reaction conditions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a desired pyrazole is often dictated by the availability of starting materials, desired substitution patterns, and reaction efficiency. Below is a comparative summary of the key alternative methods.

Synthetic MethodKey ReagentsGeneral YieldsKey AdvantagesKey Disadvantages
From Propiolates This compound + HydrazineGood to ExcellentDirect route to specific substitution patterns.Limited availability and higher cost of substituted propiolates.
Knorr Pyrazole Synthesis 1,3-Diketones + Hydrazine DerivativesGood to Excellent (70-95%)[1]Readily available starting materials, versatile for polysubstituted pyrazoles.[2][4][5]Potential for regioisomer formation with unsymmetrical diketones.[2][6]
From α,β-Unsaturated Carbonyls Chalcones (α,β-unsaturated ketones) + Hydrazine DerivativesGood to Excellent[7]Wide availability of chalcones, robust and versatile method.[7][8]Often forms pyrazoline intermediates requiring an oxidation step.
One-Pot/Multicomponent Reactions Aldehydes, Ketones, Malononitrile, Hydrazine, etc.Moderate to Excellent[9][10][11]High efficiency, atom economy, and diversity-oriented synthesis.[9][10]Optimization of reaction conditions can be complex.

Experimental Protocols

Knorr Pyrazole Synthesis from a 1,3-Diketone

This protocol describes the synthesis of a 1,3,5-substituted pyrazole from a substituted acetylacetone and a hydrazine derivative.[1]

Materials:

  • Substituted 1,3-diketone (1 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.1 mmol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve the 1,3-diketone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the hydrazine derivative (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Pyrazole Synthesis from a Chalcone

This protocol details the synthesis of a pyrazoline derivative from a chalcone, which can then be oxidized to the corresponding pyrazole.[7][12]

Materials:

  • Chalcone (α,β-unsaturated ketone) (1 mmol)

  • Hydrazine hydrate or phenylhydrazine (1.2 mmol)

  • Ethanol or 1,4-Dioxane (solvent)[7]

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (15-20 mL).[7]

  • Add hydrazine hydrate or phenylhydrazine (1.2 mmol) to the solution.[12]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[7]

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours, monitoring by TLC.[7][12]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[7]

  • Filter the resulting solid, wash thoroughly with water, and dry.[7]

  • Purify the crude pyrazoline derivative by recrystallization from ethanol.[7]

  • (Optional) The resulting pyrazoline can be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine in a suitable solvent).[13]

Reaction Pathways and Workflows

Pyrazole_Synthesis_Pathways Propiolate This compound Pyrazole Substituted Pyrazole Propiolate->Pyrazole Cyclocondensation Diketone 1,3-Diketone Diketone->Pyrazole Knorr Synthesis Chalcone Chalcone (α,β-Unsaturated Ketone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine (or derivative) Oxidation Oxidation Pyrazoline->Oxidation Oxidation->Pyrazole

Caption: Alternative synthetic pathways to pyrazoles.

Experimental_Workflow Start Start: Select Reagents (e.g., 1,3-Diketone + Hydrazine) Reaction Reaction Setup: Dissolve in Solvent, Add Catalyst Start->Reaction Heating Heating/Reflux (Monitor by TLC) Reaction->Heating Workup Work-up: Precipitation in Water Heating->Workup Isolation Isolation: Filtration and Drying Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End Pure Pyrazole Product Analysis->End

Caption: General experimental workflow for pyrazole synthesis.

References

Characterization of Intermediates in Ethyl 3-(4-chlorophenyl)propiolate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key intermediates generated during reactions of Ethyl 3-(4-chlorophenyl)propiolate. Due to the limited direct experimental data on the title compound, this guide leverages extensive research on its parent compound, ethyl propiolate, to infer and compare the characteristics of likely intermediates. The electronic influence of the 4-chloro substituent—primarily its electron-withdrawing nature—is considered in the context of reaction mechanisms and intermediate stability.

Overview of Reaction Intermediates

This compound is an activated alkyne, making it susceptible to nucleophilic attack and cycloaddition reactions. The characterization of transient intermediates in these reactions is crucial for understanding reaction mechanisms, controlling product selectivity, and designing novel synthetic pathways. The primary reaction pathways discussed are Michael Additions and 1,3-Dipolar Cycloadditions, which proceed through distinct intermediate species.

Michael Addition Reactions: Vinylic Anion and Zwitterionic Intermediates

The conjugate addition of nucleophiles, such as thiols and amines, to this compound is a fundamental transformation. These reactions are proposed to proceed through a short-lived vinylic anion intermediate.

In the case of amine nucleophiles, a stepwise mechanism is often suggested, involving a zwitterionic intermediate after the initial nucleophilic attack, followed by proton transfer. The absence of a kinetic isotope effect in studies with deuterated morpholine and ethyl propiolate indicates that proton transfer occurs after the rate-determining step, supporting a stepwise mechanism.

Comparative Data for Michael Addition Intermediates

The following table summarizes key findings from studies on ethyl propiolate, which serve as a model for the behavior of this compound. The electron-withdrawing 4-chlorophenyl group is expected to further stabilize the anionic intermediate.

NucleophileProposed IntermediateKey Experimental Evidence (on Ethyl Propiolate)Expected Influence of 4-Chloro Group
Thiols (e.g., Thiophenol)Vinylic AnionRapid reaction, high yields of trans adduct. Reaction rate is sensitive to solvent polarity, favoring polar aprotic solvents that stabilize the charged intermediate.[1]Increased electrophilicity of the alkyne, potentially accelerating the reaction. Enhanced stabilization of the vinylic anion.
Secondary Amines (e.g., Morpholine)Zwitterion / Vinylic AnionStepwise mechanism supported by the absence of a kinetic isotope effect. Brønsted-type plots suggest that bond formation is not significantly advanced in the rate-determining step.[2]The electron-withdrawing group will increase the partial positive charge on the β-carbon, likely accelerating the initial nucleophilic attack.
Experimental Protocol: Thiol-Michael Addition

This protocol is adapted from studies on the addition of thiols to activated alkynes and is representative of a method to generate and trap a vinylic anion intermediate in situ.

Objective: To synthesize Ethyl 3-(4-chlorophenyl)-3-(phenylthio)acrylate via a Thiol-Michael addition.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (catalyst)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) at room temperature, add thiophenol (1.1 mmol).

  • Add triethylamine (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting vinyl thioether.

[3+2] Cycloaddition Reactions: Concerted vs. Stepwise Mechanisms

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. The reaction of this compound with 1,3-dipoles, such as azides and nitrile oxides, can theoretically proceed through either a concerted pericyclic mechanism or a stepwise mechanism involving a zwitterionic intermediate.

Computational studies on the reaction of aryl azides with ethyl propiolate suggest that the reaction is a polar, single-step process.[3] Although attempts to locate a stable zwitterionic intermediate on the direct reaction pathway were unsuccessful, the formation of zwitterions in "extended" conformations on parallel reaction paths was considered plausible.[3] The final product is the result of the trapping of this transient or transition state-like intermediate.

Comparative Data for Cycloaddition Intermediates
1,3-DipoleProposed Mechanism/IntermediateKey Evidence (on Ethyl Propiolate)Expected Influence of 4-Chloro Group
Aryl AzidesConcerted, polar, two-stage one-step mechanism.[3]Theoretical calculations (Molecular Electron Density Theory) favor a concerted pathway over a stepwise one with a distinct zwitterionic intermediate.[3]The electron-withdrawing group on the dipolarophile can lower the LUMO energy, potentially accelerating the reaction with HOMO-controlled dipoles.
Nitrile OxidesConcerted [3+2] cycloadditionThe regioselectivity of the reaction is influenced by solvent polarity, which can be explained by the differing polarity of the transition states leading to the different regioisomers.Similar to azides, the electronic nature of the substituent will influence the frontier molecular orbital energies and thus the reaction rate and regioselectivity.
Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol describes the synthesis of a pyrazole, a common outcome of the reaction between a hydrazine and an activated alkyne, which proceeds through an unisolated intermediate.

Objective: To synthesize Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution at room temperature.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Pathways and Intermediates

The following diagrams illustrate the proposed mechanisms and the central role of the intermediates in the reactions of this compound.

G cluster_0 Michael Addition of Thiol Reactants_M This compound + R-SH Intermediate_M Vinylic Anion Intermediate Reactants_M->Intermediate_M Nucleophilic Attack Product_M Vinyl Thioether Intermediate_M->Product_M Protonation

Caption: Proposed mechanism for the Thiol-Michael addition.

G cluster_1 [3+2] Cycloaddition with Azide cluster_2 Stepwise Alternative Reactants_C This compound + R-N3 TS_C Concerted Transition State Reactants_C->TS_C Product_C Triazole TS_C->Product_C Intermediate_C Zwitterionic Intermediate TS_C->Intermediate_C  Computationally less favored Reactants_C2 This compound + R-N3 Reactants_C2->Intermediate_C Step 1 Product_C2 Triazole Intermediate_C->Product_C2 Step 2

Caption: Concerted vs. stepwise pathways in [3+2] cycloadditions.

Conclusion

The characterization of intermediates in the reactions of this compound relies heavily on mechanistic studies of analogous compounds, primarily ethyl propiolate. The available evidence points to the formation of vinylic anions or zwitterions in Michael-type additions and a predominantly concerted mechanism for [3+2] cycloadditions, although the existence of transient zwitterionic species cannot be entirely ruled out. The presence of the 4-chloro substituent is expected to modulate the reactivity of the alkyne and the stability of charged intermediates through its electron-withdrawing nature. The experimental protocols provided herein offer established methods for synthesizing products derived from these unisolated intermediates, thereby serving as a practical guide for researchers in the field. Further experimental and computational studies are warranted to directly characterize the intermediates of this specific, functionalized propiolate.

References

A Comparative Analysis of Dienophiles in Diels-Alder Reactions: Ethyl 3-(4-chlorophenyl)propiolate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereospecificity. The choice of dienophile is critical to the success and efficiency of this powerful cycloaddition. This guide provides a comparative analysis of Ethyl 3-(4-chlorophenyl)propiolate alongside other common dienophiles, supported by experimental data and detailed protocols to aid in experimental design and optimization.

The reactivity of a dienophile in a Diels-Alder reaction is largely governed by its electronic properties. Dienophiles substituted with electron-withdrawing groups generally exhibit enhanced reactivity towards electron-rich dienes. This is due to a lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy, which results in a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO, facilitating the cycloaddition.

This compound possesses an ethyl ester group and a 4-chlorophenyl group, both of which are electron-withdrawing. The ester group, directly conjugated to the alkyne, significantly enhances its dienophilic character. The 4-chlorophenyl substituent further modulates the electronic properties of the alkyne. While specific experimental data for the Diels-Alder reactivity of this compound is not extensively documented in publicly available literature, its reactivity can be inferred by comparing it to structurally similar and widely used dienophiles such as maleic anhydride, dimethyl acetylenedicarboxylate (DMAD), and ethyl propiolate.

Quantitative Comparison of Dienophile Performance

To provide a clear comparison of dienophile performance, the following table summarizes typical reaction conditions and outcomes for several common dienophiles in their reactions with representative dienes.

DienophileDieneReaction ConditionsReaction TimeYieldReference
Maleic Anhydride CyclopentadieneEthyl acetate/Hexane, Room Temperature~15 minutesHigh[1]
Dimethyl Acetylenedicarboxylate (DMAD) FuranToluene, Reflux (with AlCl₃ catalyst)4.5 hours80%[2]
Dimethyl Acetylenedicarboxylate (DMAD) Furan, 2,5-dimethylfuran, 1,3-cyclohexadiene, anthraceneDichloromethane, Microwave (360W, with AlCl₃ catalyst)4-5 minutes90-95%[3]
Ethyl Propiolate Furan130 °C-Low[4]

Note: The absence of specific data for this compound in this table highlights a gap in the current literature. Researchers are encouraged to perform direct comparative studies to quantify its reactivity.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for Diels-Alder reactions involving common dienophiles.

Protocol 1: Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene

This procedure is adapted from standard undergraduate organic chemistry laboratory experiments and demonstrates a rapid and high-yielding cycloaddition.[1][5][6][7]

Materials:

  • Maleic anhydride (2 g)

  • Ethyl acetate (8 mL)

  • Hexane (or petroleum ether) (8 mL)

  • Freshly cracked cyclopentadiene (2 mL)

Procedure:

  • Dissolve maleic anhydride in ethyl acetate in a 50-mL Erlenmeyer flask, warming gently on a hot plate if necessary.

  • Add hexane or petroleum ether to the solution.

  • Cool the solution in an ice bath.

  • Carefully add freshly cracked cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.

  • Allow the product to crystallize from the solution. For complete crystallization, the flask can be left at room temperature or cooled further in an ice bath.

  • Collect the crystalline product by suction filtration.

  • Recrystallize the product from a suitable solvent if necessary to obtain a pure product.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD) and Furan

This protocol illustrates the use of a Lewis acid catalyst to promote the reaction between a less reactive diene and an activated dienophile.[2]

Materials:

  • Furan derivative (1 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1 mmol, 141 mg)

  • Aluminum chloride (AlCl₃) (1 mmol, 133 mg)

  • Toluene (1 mL)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the furan derivative, DMAD, and AlCl₃ in toluene.

  • Heat the reaction mixture to reflux for 4.5 hours.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (hexane-ethyl acetate 2:1).

Logical Workflow for Dienophile Comparison in Diels-Alder Reactions

The following diagram illustrates a logical workflow for selecting and evaluating a dienophile for a specific Diels-Alder reaction.

Dienophile_Selection_Workflow cluster_0 Dienophile Evaluation A Identify Target Diene B Define Desired Product Attributes (e.g., stereochemistry, functional groups) A->B C Select Potential Dienophiles (e.g., Maleic Anhydride, DMAD, this compound) B->C D Literature Search for Reactivity Data C->D E Perform Small-Scale Test Reactions D->E F Analyze Reaction Outcome (Yield, Purity, Stereoselectivity) E->F G Optimize Reaction Conditions (Solvent, Temperature, Catalyst) F->G H Scale-Up Reaction G->H

Caption: A stepwise workflow for the selection and optimization of a dienophile for a Diels-Alder reaction.

Signaling Pathway of a Typical Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The following diagram visualizes the flow of electrons in this process.

Diels_Alder_Mechanism cluster_0 Reaction Mechanism Diene Diene (HOMO) TransitionState [4+2] Cyclic Transition State Diene->TransitionState 4π electrons Dienophile Dienophile (LUMO) Dienophile->TransitionState 2π electrons Product Cyclohexene Adduct TransitionState->Product Formation of σ-bonds

Caption: Electron flow in a concerted [4+2] cycloaddition reaction.

Conclusion

While this compound is anticipated to be a reactive dienophile due to its electron-withdrawing substituents, a comprehensive understanding of its performance in Diels-Alder reactions necessitates direct experimental investigation. The provided protocols for well-established dienophiles offer a solid foundation for designing such comparative studies. By systematically evaluating various dienophiles, researchers can select the optimal reagent to achieve their synthetic goals efficiently and with high yields, ultimately accelerating the pace of drug discovery and materials science innovation.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(4-chlorophenyl)propiolate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 3-(4-chlorophenyl)propiolate, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed to offer clear, step-by-step guidance for operational questions related to the handling and disposal of this chemical.

I. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₂PubChem[1]
Molecular Weight 208.64 g/mol PubChem[1]
Purity ≥98%Fluoropharm[2], AKSci[3]
Physical Form SolidAKSci[3]
Density 1.2 g/cm³AKSci[3]
Refractive Index 1.55AKSci[3]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is crucial to be aware of its potential dangers before handling.

  • Hazard Statements:

    • Toxic if swallowed.

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

    • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal plant. Adherence to national and local regulations is mandatory.

Step 1: Waste Segregation and Storage

  • Do not mix this compound waste with other chemical waste streams.

  • Keep the chemical in its original container whenever possible. If the original container is compromised, use a suitable, labeled, and sealed container.

  • Store the waste container in a well-ventilated, locked-up area accessible only to authorized personnel.[4] The container must be kept tightly closed and dry.

Step 2: Preparing for Disposal

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Step 3: Arranging for Professional Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information about the waste to the disposal company.

Step 4: Handling Spills and Contaminated Materials

  • Containment: In the event of a spill, prevent the material from entering drains or waterways.

  • Cleanup: For small spills, carefully take up the material with an inert absorbent material. For larger spills, collect, bind, and pump off the spilled material.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, etc.) must be disposed of as hazardous waste along with the chemical itself. Handle uncleaned containers as you would the product itself.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(4-chlorophenyl)propiolate. The following procedures are designed to ensure safe operational handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including causing skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE TypeSpecificationRationale
Eye Protection Tight-sealing safety goggles.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Appropriate protective gloves.To prevent skin contact which can cause irritation.[1]
Body Protection Protective clothing to prevent skin exposure.To avoid contact with skin.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the procedural flow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill don_ppe Don PPE prep_spill->don_ppe Proceed to handling retrieve_chem Retrieve Chemical from Storage don_ppe->retrieve_chem conduct_exp Conduct Experiment in Ventilated Area retrieve_chem->conduct_exp decontaminate Decontaminate Work Area conduct_exp->decontaminate Experiment complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste in Approved Container doff_ppe->dispose_waste Proceed to disposal

Caption: Workflow for safe handling of this compound.

Experimental Protocol: General Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a well-ventilated place with the container tightly closed.[1]

  • The chemical should be stored locked up.[1]

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1]

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Avoidance: Avoid breathing in any dust, fume, gas, mist, vapors, or spray.[1]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

start Waste Generation collect Collect in Labeled, Sealed Container start->collect store Store in Designated Waste Area collect->store dispose Dispose via Approved Waste Disposal Plant store->dispose end Disposal Complete dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)propiolate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。